N-tert-Butylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWWTHOGCJXTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207681 | |
| Record name | N-t-Butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5894-65-5 | |
| Record name | N-t-Butylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-t-Butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-tert-Butylbenzamide (CAS: 5894-65-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of N-tert-Butylbenzamide, a substituted aromatic amide. The information is curated for professionals in research and development, offering detailed physicochemical data, spectroscopic analysis, and synthesis methodologies.
Physicochemical Properties
This compound is a white to light yellow solid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental and industrial settings.
| Property | Value | Source |
| CAS Number | 5894-65-5 | [3] |
| Molecular Formula | C₁₁H₁₅NO | [3][4][5] |
| Molecular Weight | 177.246 g/mol | [3][4] |
| Appearance | White to light yellow solid | [1][6] |
| Melting Point | 133-135 °C | [4] |
| Boiling Point (Predicted) | 325.7 ± 11.0 °C | [1] |
| Density (Predicted) | 0.988 ± 0.06 g/cm³ | [1] |
| Water Solubility (log₁₀WS, Calculated) | -2.73 | [7] |
| Octanol/Water Partition Coefficient (logPoct/wat, Calculated) | 2.790 | [7] |
| pKa (Predicted) | 14.99 ± 0.46 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key experimental data from various analytical techniques are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound.
-
¹H NMR (400 MHz, CDCl₃), δ (ppm): 7.70 (2H, m), 7.45–7.37 (3H, m), 5.97 (1H, br s), 1.46 (9H, s)[6]
-
¹³C NMR (100 MHz, CDCl₃), δ (ppm): 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8[6]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
-
ν_max (KBr)/cm⁻¹: 3332 (N-H stretching), 1643 (C=O stretching, amide I)[6]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
-
Top m/z Peaks: 105, 77, 51[3]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of benzoyl chloride with tert-butylamine (B42293).[8] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
Experimental Protocol: Synthesis from Benzoyl Chloride and tert-Butylamine
This protocol outlines a general procedure for the synthesis of this compound.
-
Reaction Setup: To a solution of tert-butylamine in a suitable solvent (e.g., diethyl ether), add one equivalent of a base such as triethylamine.
-
Addition of Aroyl Chloride: Slowly add one equivalent of benzoyl chloride to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the triethylammonium (B8662869) chloride precipitate is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization (e.g., from ether-pentane mixtures) or sublimation to afford pure this compound.[8]
Safety and Handling
Proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[2][9] Avoid formation of dust and inhalation of any dust, fumes, or vapors.[9][10] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[2]
Logical Workflow for Compound Analysis
The characterization of a synthesized chemical compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure.
References
- 1. This compound | 5894-65-5 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Benzamide, N-(1,1-dimethylethyl)- (CAS 5894-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. tandfonline.com [tandfonline.com]
- 9. fishersci.at [fishersci.at]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to N-tert-Butylbenzamide
This guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butylbenzamide, with a focus on its molecular characteristics and synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
This compound is a chemical compound with the IUPAC name this compound.[1] It is also known by synonyms such as N-t-Butylbenzamide and N-(1,1-dimethylethyl)benzamide.[1][2] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1][2][3][4][5] |
| Molecular Weight | 177.24 g/mol | [1][4] |
| CAS Number | 5894-65-5 | [1][3] |
| Melting Point | 133-135 °C | [3][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale procedure involves the reaction of an aroyl chloride with tert-butylamine (B42293) in the presence of a base to neutralize the hydrochloric acid byproduct.[7] An alternative method utilizes an oxaziridine (B8769555) precursor.[6]
This protocol details the synthesis of this compound from a corresponding oxaziridine precursor in an aqueous medium, as outlined in literature.[6]
Materials:
-
Oxaziridine (0.5 mmol)
-
Deionized Water (1 mL)
-
Iron(III) sulfate (B86663) pentahydrate (Fe₂(SO₄)₃·5H₂O) (2.5 mol%)
-
Sodium dodecyl sulfate (SDS) (15 mol%)
-
Ethyl acetate
Procedure:
-
A mixture of 1 mL of water, 2.5 mol% of Fe₂(SO₄)₃·5H₂O, and 15 mol% of SDS is stirred for 5 minutes at room temperature in a 5 mL sealed vial.
-
The oxaziridine (0.5 mmol) is added to the mixture.
-
The reaction is stirred at 70 °C until the oxaziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with three 1 mL portions of ethyl acetate.
-
The combined organic phases are filtered through a short pad of silica (B1680970) gel.
-
The solvent is removed under reduced pressure to yield the pure this compound.
Workflow and Pathway Visualizations
To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 5894-65-5 [chemicalbook.com]
- 5. N-TERT-BUTYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of N-tert-Butylbenzamide from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-tert-butylbenzamide from benzoyl chloride, a common reaction in organic chemistry with applications in pharmaceutical and materials science. This document details the underlying reaction mechanism, provides various experimental protocols, and presents key quantitative data in a structured format.
Reaction Overview and Mechanism
The synthesis of this compound from benzoyl chloride is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine (B42293) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The resulting protonated amide is then deprotonated, typically by a base present in the reaction mixture, to yield the final product, this compound, and a hydrochloride salt of the base.[1][2] The overall reaction is illustrated below:
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [3][4] |
| Molecular Weight | 177.25 g/mol | [3][4] |
| Melting Point | 134-135 °C | [5] |
| Appearance | White solid | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavenumber/Chemical Shift | Reference |
| IR (KBr, cm⁻¹) | 3332 (N-H), 1643 (C=O) | [5] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 7.70 (2H, m), 7.45-7.37 (3H, m), 5.97 (1H, br s), 1.46 (9H, s) | [5] |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 | [5] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired scale, purity requirements, and available reagents.
Protocol 1: Reaction in Dichloromethane (B109758) with Triethylamine (B128534)
This protocol utilizes triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.[6]
-
Materials:
-
Benzoyl chloride
-
tert-Butylamine
-
Triethylamine
-
Diethyl ether
-
Pentane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1 equivalent) and triethylamine (1 equivalent) in diethyl ether.
-
Cool the solution in an ice bath.
-
Add a solution of benzoyl chloride (1 equivalent) in diethyl ether dropwise to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from an ether-pentane mixture or by sublimation to afford this compound.[6]
-
Protocol 2: Schotten-Baumann Reaction Conditions
This method employs an aqueous sodium hydroxide (B78521) solution as the base in a two-phase system.[2]
-
Materials:
-
Benzoyl chloride
-
tert-Butylamine
-
10% Aqueous sodium hydroxide solution
-
Dichloromethane or diethyl ether
-
-
Procedure:
-
In a flask, combine tert-butylamine (1 equivalent) with a 10% aqueous sodium hydroxide solution.
-
Add dichloromethane or diethyl ether as an organic solvent.
-
Stir the biphasic mixture vigorously while adding benzoyl chloride (1 equivalent) dropwise.
-
Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is depicted in the following diagram.
Caption: General experimental workflow for this compound synthesis.
References
- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 2. Benzoylation - Unacademy [unacademy.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
N-tert-Butylbenzamide: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of N-tert-Butylbenzamide. This document also outlines detailed experimental protocols for the determination of these properties and illustrates a common synthetic route for its preparation.
Core Physicochemical Data
This compound is a white solid at room temperature. Its key physical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Melting Point | 133-135 °C | [1][2] |
| Boiling Point | Not available (experimentally) | [1] |
| Predicted Boiling Point | 325.7 ± 11.0 °C | [3] |
| Molecular Formula | C₁₁H₁₅NO | [1][4] |
| Molecular Weight | 177.24 g/mol | [4] |
| CAS Number | 5894-65-5 | [1][5] |
Experimental Protocols
The accurate determination of melting and boiling points is crucial for the characterization and purity assessment of a chemical compound. Below are detailed methodologies for these measurements.
Determination of Melting Point
The melting point of this compound is typically determined using the capillary method.[2][6][7]
Apparatus:
-
Melting point apparatus (e.g., Büchi SMP-20 or similar)[2]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[8]
-
Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is then heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has completely melted is recorded as the end of the melting range. For a pure compound like this compound, this range should be narrow, typically within 1-2 °C.[7]
Determination of Boiling Point
Apparatus:
-
Thiele tube or similar heating bath
-
Thermometer
-
Small test tube or vial
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
Sample Preparation: A small amount of the liquid sample (if this compound were in a liquid state or dissolved in a high-boiling solvent) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.[10]
-
Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the sample is immersed in the oil.[10]
-
Heating and Observation: The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise. As the liquid sample heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[9][10]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with tert-butylamine.[11] The following diagram illustrates the workflow for this synthesis.
Caption: Synthesis and Purification of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 5894-65-5 [chemicalbook.com]
- 4. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]
- 6. davjalandhar.com [davjalandhar.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. youtube.com [youtube.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
Spectroscopic Analysis of N-tert-Butylbenzamide: A Technical Guide
This technical whitepaper provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-tert-Butylbenzamide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative data in tabular format, details the experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.
Introduction
This compound (C₁₁H₁₅NO) is a secondary amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Accurate characterization of its molecular structure is crucial for its application. Spectroscopic methods, particularly NMR and IR spectroscopy, are fundamental tools for elucidating the structural features of such compounds. This document collates and presents the key spectroscopic data for this compound to support research and development activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the benzoyl group, the amide proton, and the protons of the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.74 - 7.69 | Multiplet | 2H | Aromatic (ortho-protons on benzoyl ring) |
| 7.50 - 7.37 | Multiplet | 3H | Aromatic (meta- & para-protons on benzoyl ring) |
| 5.93 - 5.97 | Broad Singlet | 1H | Amide (N-H) |
| 1.46 - 1.47 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |
| Data sourced from studies conducted at 400 MHz in CDCl₃.[1][2] |
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 166.8 - 166.9 | Carbonyl Carbon (C=O) |
| 135.8 - 135.9 | Aromatic (quaternary carbon) |
| 131.0 | Aromatic (para-carbon) |
| 128.4 | Aromatic (ortho- or meta-carbons) |
| 126.6 | Aromatic (ortho- or meta-carbons) |
| 51.5 | tert-Butyl (quaternary carbon) |
| 28.8 | tert-Butyl (methyl carbons) |
| Data sourced from studies conducted at 100 MHz in CDCl₃.[1][2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The key vibrational frequencies for this compound are presented below.
| Wavenumber (ν) cm⁻¹ | Functional Group | Vibrational Mode |
| 3332 | N-H | Stretching |
| 1643 | C=O | Stretching (Amide I band) |
| Data obtained via KBr wafer technique.[1] |
The strong absorption band at 1643 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide.[1] The peak at 3332 cm⁻¹ corresponds to the N-H stretching vibration.[1]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer.[1]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.[1]
IR Spectroscopy Protocol
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.[1][3]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[1] The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the characterization of a chemical compound like this compound using NMR and IR spectroscopy.
Caption: General workflow for spectroscopic characterization of a chemical compound.
Conclusion
The spectroscopic data provided in this guide serve as a reliable reference for the structural identification and verification of this compound. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides unambiguous evidence for its molecular structure, confirming the presence of the benzoyl and tert-butyl amide moieties. The detailed protocols and workflow offer a standardized approach for researchers engaged in the synthesis and analysis of similar compounds.
References
Crystal Structure of N-tert-Butylbenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of N-substituted benzamide (B126) derivatives, with a focus on N-Butyl-4-chlorobenzamide as a case study. The document details the experimental protocols for synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and materials science, where a thorough understanding of molecular structure is paramount.
Introduction
N-substituted benzamides are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. Their biological activity is often intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. X-ray crystallography provides the most definitive method for elucidating these structural details, offering precise information on bond lengths, bond angles, and packing arrangements within the crystal lattice. This guide will delve into the crystal structure of a representative N-substituted benzamide, N-Butyl-4-chlorobenzamide, to illustrate the key structural features and the experimental methodologies used in their determination.
Data Presentation: Crystallographic Data for N-Butyl-4-chlorobenzamide
The crystal structure of N-Butyl-4-chlorobenzamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The crystallographic data and refinement parameters are summarized in the table below.[1][2]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₁H₁₄ClNO |
| Formula Weight | 211.68 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.1702 (4) |
| b (Å) | 7.8979 (5) |
| c (Å) | 13.2978 (9) |
| α (°) | 89.275 (3) |
| β (°) | 84.863 (4) |
| γ (°) | 77.165 (4) |
| Volume (ų) | 527.29 (6) |
| Z | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 81 (2) |
| Refinement | |
| R-factor (%) | 3.3 |
| wR-factor (%) | 9.0 |
| Data-to-parameter ratio | 26.1 |
Experimental Protocols
Synthesis of N-Butyl-4-chlorobenzamide
A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative.
Experimental Protocol:
-
To a solution of 4-chlorobenzoyl chloride (1 mmol) in a suitable solvent such as chloroform, add n-butylamine (3.5 mmol) under a nitrogen atmosphere.
-
Reflux the reaction mixture for 5 hours.
-
After cooling to room temperature, dilute the mixture with chloroform.
-
Wash the organic layer sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps:
Experimental Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 81 K) to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined using full-matrix least-squares on F².
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Butyl-4-chlorobenzamide.
References
The Solubility Profile of N-tert-Butylbenzamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butylbenzamide in organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document focuses on the principles governing its solubility, provides illustrative data from closely related compounds, and details a robust experimental protocol for precise solubility determination.
Principles of this compound Solubility
The solubility of this compound in organic solvents is primarily dictated by its molecular structure, which features a combination of polar and nonpolar moieties. The fundamental principle of "like dissolves like" is the key to understanding its solubility profile.
-
Amide Group (-CONH-): The amide functional group is polar and can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This polarity is a significant driver for solubility in polar solvents.
-
Benzene (B151609) Ring: The aromatic ring is nonpolar and hydrophobic, contributing to the molecule's solubility in nonpolar and aromatic solvents through van der Waals interactions.
-
tert-Butyl Group: The bulky, nonpolar tert-butyl group enhances the lipophilicity of the molecule, further promoting solubility in nonpolar organic solvents.
Based on these structural features, this compound is expected to exhibit good solubility in a range of polar aprotic and less polar organic solvents. Its solubility in highly polar protic solvents like water is anticipated to be low due to the hydrophobic nature of the benzene ring and the tert-butyl group.
Illustrative Solubility Data of a Structurally Related Compound
| Solvent | Temperature (K) | Mole Fraction (x₁) |
| Methanol | 273.2 | 0.0034 |
| 283.2 | 0.0053 | |
| 293.2 | 0.0079 | |
| 303.2 | 0.0116 | |
| 313.2 | 0.0167 | |
| Ethanol | 273.2 | 0.0045 |
| 283.2 | 0.0069 | |
| 293.2 | 0.0102 | |
| 303.2 | 0.0148 | |
| 313.2 | 0.0211 | |
| 1-Butanol | 273.2 | 0.0062 |
| 283.2 | 0.0092 | |
| 293.2 | 0.0134 | |
| 303.2 | 0.0193 | |
| 313.2 | 0.0275 | |
| Toluene | 273.2 | 0.0198 |
| 283.2 | 0.0289 | |
| 293.2 | 0.0413 | |
| 303.2 | 0.0581 | |
| 313.2 | 0.0799 |
Data presented is for N-tert-butylbenzothiazole-2-sulfenamide (TBBS) as an illustrative example.[1][2]
Experimental Protocol: Isothermal Shake-Flask Method
To determine the precise solubility of this compound in a specific organic solvent, the isothermal shake-flask method is a reliable and widely adopted technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.
Workflow for Isothermal Shake-Flask Solubility Determination:
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of this compound will likely be a good solvent.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct quantitative data is sparse, the principles of its chemical structure allow for reasoned predictions of its solubility behavior. For drug development and research applications requiring precise solubility data, the detailed experimental protocol provided herein offers a robust methodology for its determination. The illustrative data from a structurally related compound offers a valuable comparative benchmark.
References
In-Depth Technical Guide: N-tert-Butylbenzamide
This technical guide provides a comprehensive overview of N-tert-Butylbenzamide, including its chemical identity, physical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms:
-
N-t-Butylbenzamide[1]
-
Benzamide, N-tert-butyl-
-
Benzamide, N-(1,1-dimethylethyl)-[1]
-
N-Benzoyl-tert-butylamine[2]
-
NSC 99237[2]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1][2] |
| Molecular Weight | 177.24 g/mol | [1] |
| CAS Number | 5894-65-5 | [1] |
| Melting Point | 133-135 °C | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [1][2] |
| LogP (AlogP) | 2.21 | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of benzoyl chloride with tert-butylamine (B42293).[4] The role of a base, such as triethylamine, is to neutralize the hydrochloric acid produced during the reaction.[4]
Experimental Protocol
This protocol details the synthesis of this compound from benzoyl chloride and tert-butylamine in the presence of triethylamine.[4]
Materials:
-
Benzoyl chloride
-
tert-Butylamine
-
Triethylamine
-
Anhydrous ether
-
Pentane
Procedure:
-
In a suitable reaction vessel, prepare an ethereal solution containing one equivalent of tert-butylamine and one equivalent of triethylamine.
-
To this solution, add one equivalent of benzoyl chloride.
-
Allow the reaction mixture to stir. The reaction produces triethylammonium (B8662869) chloride as a solid precipitate.
-
Upon completion of the reaction, remove the solid triethylammonium chloride by filtration.
-
Remove the ether from the filtrate under vacuum to yield the crude this compound.
-
The crude product can be further purified by crystallization from an ether-pentane mixture or by sublimation.
Visualized Synthesis Pathway
The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.
References
Methodological & Application
N-tert-Butylbenzamide as a Directing Group in ortho-Metalation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the position ortho to the DMG. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. The amide functionality is a robust and effective DMG. Specifically, the N-tert-butylbenzamide group offers a valuable tool for the synthesis of ortho-substituted benzamide (B126) derivatives, which are important scaffolds in medicinal chemistry and materials science. The bulky tert-butyl group can influence the conformation of the amide and provides steric hindrance that can be exploited in subsequent synthetic steps.
This document provides detailed application notes and protocols for the use of this compound as a directing group in ortho-metalation reactions.
Reaction Principle and Mechanism
The directed ortho-metalation of this compound proceeds through a well-established mechanism. The process is initiated by the coordination of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic oxygen atom of the amide group. This coordination brings the organolithium into close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction. This step forms a thermodynamically stable five-membered ring-like transition state. The initial deprotonation of the acidic N-H proton of the secondary amide occurs first, followed by the deprotonation of the ortho-C-H bond, leading to a dilithiated species. This intermediate is then quenched with an electrophile to yield the desired ortho-substituted this compound.
The overall transformation is depicted below:
Caption: General workflow for the directed ortho-metalation of this compound.
Applications in Synthesis
The use of this compound as a directing group enables the synthesis of a diverse array of ortho-substituted benzamides. These products can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The amide functionality itself can be further manipulated, for instance, through hydrolysis to the corresponding benzoic acid, reduction to the benzylamine, or conversion to other functional groups, thus expanding the synthetic utility of this methodology.
Quantitative Data Summary
The following table summarizes the typical yields obtained for the ortho-functionalization of this compound with various electrophiles. The data is compiled from representative literature procedures.
| Entry | Electrophile (E+) | Product | Yield (%) |
| 1 | D₂O | 2-Deuterio-N-tert-butylbenzamide | >95 (D-incorporation) |
| 2 | MeI | N-tert-Butyl-2-methylbenzamide | 85 |
| 3 | EtI | N-tert-Butyl-2-ethylbenzamide | 82 |
| 4 | Me₃SiCl | N-tert-Butyl-2-(trimethylsilyl)benzamide | 90 |
| 5 | I₂ | N-tert-Butyl-2-iodobenzamide | 78 |
| 6 | DMF | 2-Formyl-N-tert-butylbenzamide | 75 |
| 7 | (PhS)₂ | N-tert-Butyl-2-(phenylthio)benzamide | 88 |
| 8 | CO₂ | 2-(tert-Butylcarbamoyl)benzoic acid | 80 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate techniques.[1] The concentration of commercial organolithium reagents should be determined by titration prior to use.
Protocol for the ortho-Methylation of this compound
This protocol describes a representative procedure for the directed ortho-metalation of this compound and subsequent quenching with methyl iodide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (concentration determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (2.2 eq) to the solution.
-
Slowly add s-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The solution will typically turn deep red or brown, indicating the formation of the lithiated species.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-tert-butyl-2-methylbenzamide.
References
Application Notes and Protocols: Synthesis and Evaluation of N-tert-Butylbenzamide Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of N-tert-Butylbenzamide derivatives as a promising class of anti-inflammatory agents. The following sections detail the synthetic protocols, methodologies for key anti-inflammatory assays, and illustrative signaling pathways to guide researchers in the exploration of these compounds.
Introduction
N-substituted benzamides have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among these, this compound derivatives are of particular interest due to their potential to modulate inflammatory pathways. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a critical area of research. This document outlines the synthesis of these derivatives and provides detailed protocols for assessing their anti-inflammatory properties through various in vitro and in vivo models.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of N-tert-Butylbenzamides involves the reaction of an appropriate aroyl chloride with tert-butylamine (B42293). The use of a base, such as triethylamine (B128534), is employed to neutralize the hydrochloric acid generated during the reaction, leading to high yields of the desired amide.
A more complex series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives can be synthesized through the condensation of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt).[1][2][3]
General Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from benzoyl chloride and tert-butylamine.
Materials:
-
Benzoyl chloride
-
tert-Butylamine
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
Biological Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of synthesized this compound derivatives can be assessed using a combination of in vivo and in vitro assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established acute inflammation model used to evaluate the efficacy of anti-inflammatory compounds.[1][4][5]
Experimental Protocol:
-
Animals: Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Groups: Divide the animals into control, standard (e.g., indomethacin), and test groups (this compound derivatives at various doses).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.[6][7]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Measurement of Nitrite: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[6] This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540-550 nm.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Data Presentation
The quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison of the activity of different this compound derivatives.
Table 1: In Vivo Anti-inflammatory Activity of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-4j) in Carrageenan-Induced Rat Paw Edema [1][2]
| Compound | Substitution | % Inhibition of Paw Edema (at 9-12h) |
| 4a | 2-aminobenzamido | 54.130 |
| 4i | 4-iodobenzamido | 54.239 |
| Indomethacin | Standard Drug | - |
| Note: Data is adapted from Bhookya et al., 2017. The original study provides a more extensive list of compounds and their activities. |
Signaling Pathways and Mechanism of Action
N-substituted benzamides are known to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[8][9] Its activation leads to the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some benzamide (B126) derivatives have been shown to inhibit NF-κB activation.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10][11][12] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-2.
Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.
Experimental Workflows
Workflow for Synthesis and Initial In Vivo Screening
Caption: Workflow for the synthesis and in vivo screening of this compound derivatives.
Workflow for In Vitro Mechanistic Studies
Caption: Workflow for in vitro mechanistic studies of lead compounds.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. The synthetic routes are generally straightforward, and a range of robust in vivo and in vitro assays are available for their biological evaluation. The potential for these compounds to modulate key inflammatory pathways such as NF-κB and COX-2 warrants further investigation. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation anti-inflammatory therapeutics.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. rsc.org [rsc.org]
- 3. 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. bowdish.ca [bowdish.ca]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-tert-Butylbenzamide in the Synthesis of Anti-Tumor Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, N-tert-butylbenzamide and its derivatives have emerged as promising candidates in the development of novel anti-tumor compounds. The bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing selectivity and metabolic stability. This document provides detailed application notes on the use of this compound in the synthesis of anti-tumor agents, focusing on a gallic acid derivative, 3,4,5-trihydroxy-N-tert-butyl-benzamide, which has demonstrated notable cytotoxic activity against colon carcinoma cells. Additionally, it outlines protocols for its synthesis and biological evaluation.
Application: Synthesis of 3,4,5-trihydroxy-N-tert-butyl-benzamide
This compound derivatives of naturally occurring polyphenols, such as gallic acid, are of significant interest due to their potential to combine the anti-tumor properties of the parent compound with improved pharmacological characteristics. The synthesis of 3,4,5-trihydroxy-N-tert-butyl-benzamide involves the amidation of the carboxylic acid group of gallic acid with tert-butylamine (B42293).[1] This modification has been shown to yield compounds with potent anti-proliferative effects.
Data Presentation
The anti-proliferative activity of 3,4,5-trihydroxy-N-tert-butyl-benzamide and related N-alkyl-benzamide derivatives of gallic acid has been evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values demonstrate the structure-activity relationship, where the nature of the N-alkyl substituent influences the anti-tumor potency.
| Compound | N-Substituent | IC50 (µM) vs. HCT-116 Cells | Yield (%) |
| 3,4,5-trihydroxy-N-methyl-benzamide | -CH₃ | > 10 | 18-84 |
| 3,4,5-trihydroxy-N-ethyl-benzamide | -CH₂CH₃ | 8.72 | 18-84 |
| 3,4,5-trihydroxy-N-butyl-benzamide | -CH₂(CH₂)₂CH₃ | 3.56 | 18-84 |
| 3,4,5-trihydroxy-N-sec-butyl-benzamide | -CH(CH₃)CH₂CH₃ | 1.34 | 18-84 |
| 3,4,5-trihydroxy-N-tert-butyl-benzamide | -C(CH₃)₃ | 0.16 | 18-84 |
| 3,4,5-trihydroxy-N-hexyl-benzamide | -(CH₂)₅CH₃ | 0.07 | 18-84 |
| Gallic Acid (Reference) | - | 0.05 | N/A |
| Doxorubicin (Positive Control) | - | 0.001 | N/A |
Data sourced from Oriental Journal of Chemistry.[1]
Experimental Protocols
Synthesis of 3,4,5-trihydroxy-N-tert-butyl-benzamide
This protocol describes a representative method for the amidation of gallic acid with tert-butylamine using a carbodiimide (B86325) coupling agent.
Materials:
-
Gallic acid (3,4,5-trihydroxybenzoic acid)
-
tert-Butylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Ethyl acetate (B1210297) (for extraction)
-
Hexane (B92381) (for purification)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve gallic acid (1.0 eq) in anhydrous DMF.
-
Coupling Agent Addition: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add tert-butylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3,4,5-trihydroxy-N-tert-butyl-benzamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Anti-Proliferative Activity
This protocol outlines the procedure for determining the cytotoxic effects of 3,4,5-trihydroxy-N-tert-butyl-benzamide on HCT-116 cells.
Materials:
-
HCT-116 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
3,4,5-trihydroxy-N-tert-butyl-benzamide (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3,4,5-trihydroxy-N-tert-butyl-benzamide from the stock solution in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 3,4,5-trihydroxy-N-tert-butyl-benzamide.
Putative Signaling Pathway Inhibition
Gallic acid and its derivatives have been reported to exert their anti-cancer effects through the modulation of various signaling pathways, including the JAK/STAT and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[2][3]
Caption: Putative inhibition of pro-survival signaling pathways.
Conclusion
This compound serves as a valuable scaffold in the synthesis of novel anti-tumor compounds. The example of 3,4,5-trihydroxy-N-tert-butyl-benzamide demonstrates that the strategic modification of natural products with the this compound moiety can lead to potent and potentially selective anti-cancer agents. The provided protocols offer a foundation for the synthesis and evaluation of such compounds, paving the way for further research and development in this promising area of oncology.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Protecting Groups in Peptide Synthesis
Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the creation of custom peptides for a vast range of applications, from basic research to drug development. The synthesis involves the sequential coupling of amino acids to form a peptide chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked or "protected."[1][2] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not compromise the integrity of the newly formed peptide.[1] The choice of protecting group strategy is a critical decision that dictates the overall approach to the synthesis.[3]
Evaluation of N-tert-Butylbenzamide as a Potential Protecting Group
The inquiry into the use of this compound as a protecting group for the α-amino function of amino acids in peptide synthesis has been considered. However, a thorough review of the scientific literature reveals that This compound is not utilized as a protecting group in this context. The stability of the benzamide (B126) bond would necessitate harsh cleavage conditions, such as strong acid or base at elevated temperatures, which are incompatible with the delicate nature of peptides and would lead to racemization and degradation of the peptide chain.
The standard and well-established protecting groups used in peptide synthesis, namely the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, are carbamate-based. These have been optimized for mild introduction and, crucially, for selective and gentle removal, which is a primary requirement for successful peptide synthesis.[4]
Standard Protecting Group Strategies: Boc and Fmoc Chemistry
The two predominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the Boc and Fmoc protecting groups for the temporary protection of the α-amino group.[3][5]
-
The Boc (tert-Butyloxycarbonyl) Strategy: This was the pioneering strategy for SPPS. The Boc group is acid-labile and is removed with a moderately strong acid like trifluoroacetic acid (TFA).[3][6] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a very strong acid, such as hydrofluoric acid (HF).[7]
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This is currently the more widely used method. The Fmoc group is base-labile and is removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] Side-chain protecting groups are generally tert-butyl based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[9][10] This "orthogonal" protection scheme, where the α-amino and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[5]
Comparative Analysis of Boc and Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., 25-50% TFA in DCM)[11] | Base-labile (e.g., 20% piperidine in DMF)[11] |
| Side-Chain Protection | Typically Benzyl (Bzl) based | Typically tert-Butyl (tBu) based[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[11] | Strong acid (e.g., TFA with scavengers)[11] |
| Advantages | Robust, well-established. Better for long or hydrophobic sequences prone to aggregation. Lower risk of racemization for sensitive residues.[11] | Milder deprotection conditions. Orthogonal protection scheme. Amenable to automation. Safer final cleavage reagents. UV monitoring of deprotection is possible.[11] |
| Disadvantages | Harsh repetitive acid deprotection can degrade sensitive peptides. Final cleavage requires hazardous reagents and specialized equipment.[11] | Aggregation can be an issue. Potential for base-labile side reactions (e.g., aspartimide formation). Fmoc-protected amino acids are more expensive.[11][13] |
Quantitative Data on Deprotection and Side Reactions
| Parameter | Boc Strategy | Fmoc Strategy |
| Typical Nα-Deprotection Time | 15-30 minutes[11] | 5-20 minutes (often as 2x steps)[9] |
| Coupling Efficiency | >99% with appropriate reagents | >99% with modern coupling reagents[9] |
| Major Side Reaction | Acid-catalyzed side reactions, t-butylation of sensitive residues (e.g., Trp, Met)[14] | Aspartimide formation, diketopiperazine formation at the dipeptide stage, 3-(1-Piperidinyl)alanine formation with C-terminal Cys.[13] |
| Monitoring of Deprotection | Not routinely monitored per cycle | UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm[15] |
Experimental Protocols
Protocol for Nα-Fmoc Protection of an Amino Acid
This protocol describes a general procedure for the protection of the α-amino group of an amino acid with the Fmoc group.
Materials:
-
Amino Acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 10% solution of sodium bicarbonate in water.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.
-
The Fmoc-protected amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[16]
Protocol for a Single Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for one cycle of amino acid addition in Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with a free amino group
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
DMF (peptide synthesis grade)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[17]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for another 5-10 minutes.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[17]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[3]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle.
-
Protocol for Final Cleavage and Deprotection (Fmoc Strategy)
This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). The composition depends on the peptide sequence.[11]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[11]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Key characteristics of an ideal protecting group.
Caption: Workflow of a typical Fmoc-SPPS cycle.
Caption: Orthogonality in Fmoc/tBu peptide synthesis.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 11. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. m.youtube.com [m.youtube.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of Substituted N-tert-Butylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted benzamides are a significant class of organic compounds widely recognized for their diverse applications in medicinal chemistry and drug discovery. The benzamide (B126) scaffold is a key structural motif in a variety of pharmacologically active agents. Derivatives of N-tert-butylbenzamide, in particular, have garnered interest for their potential as therapeutic agents, including roles as histone deacetylase (HDAC) inhibitors, which are promising targets for cancer therapy.[1][2]
This document provides detailed protocols for two robust and widely applicable methods for the synthesis of substituted this compound derivatives: the Schotten-Baumann reaction and HATU-mediated amide coupling. These methods offer versatility in accommodating a range of substituents on the benzoyl moiety, allowing for the creation of diverse compound libraries for screening and development. Additionally, a general workflow for the biological screening of these synthesized derivatives as potential HDAC inhibitors is presented.
Data Presentation: Synthesis of Substituted this compound Derivatives
The following tables summarize the synthesis of various substituted this compound derivatives using two primary methods.
Method 1: Schotten-Baumann Reaction
This method involves the reaction of a substituted benzoyl chloride with tert-butylamine (B42293) in the presence of a base.
| Substituent | Starting Material | Product | Melting Point (°C) | Reference |
| 4-Bromo | 4-Bromobenzoyl chloride | 4-Bromo-N-tert-butylbenzamide | 133-134 | [3] |
| 4-Chloro | 4-Chlorobenzoyl chloride | N-tert-Butyl-4-chlorobenzamide | Not specified | |
| 4-Methyl | 4-Methylbenzoyl chloride | N-tert-Butyl-4-methylbenzamide | Not specified | |
| 2-Chloro | 2-Chlorobenzoyl chloride | N-(tert-Butyl)-2-chlorobenzamide | 109-110 |
Method 2: Amide Coupling Reaction
This method utilizes a coupling reagent, such as HATU, to facilitate the formation of an amide bond between a substituted benzoic acid and tert-butylamine.
| Substituent | Starting Material | Coupling Reagent | Product | Melting Point (°C) | Reference |
| 4-Methoxy | 4-Methoxybenzoic acid | Not specified | N-(tert-Butyl)-4-methoxybenzamide | 117-118 | |
| 4-Nitro | 4-Nitrobenzoic acid | Not specified | N-(tert-Butyl)-4-nitrobenzamide | 157-158 | |
| 3-Nitro | 3-Nitrobenzoic acid | Not specified | N-tert-Butyl-3-nitrobenzamide | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted N-tert-Butylbenzamides via Schotten-Baumann Reaction
This protocol describes the synthesis of this compound derivatives from the corresponding substituted benzoyl chlorides.
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (10%) or Triethylamine (B128534) (TEA) (1.5 eq)
-
3 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoyl chloride (1.0 eq) in dichloromethane.
-
In a separate flask, dissolve tert-butylamine (1.2 eq) in dichloromethane.
-
Cool the tert-butylamine solution to 0 °C in an ice bath.
-
Slowly add the solution of the substituted benzoyl chloride to the stirred tert-butylamine solution at 0 °C.
-
To the reaction mixture, add the aqueous NaOH solution or triethylamine dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 3 N HCl, saturated aqueous NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the pure substituted this compound.
Protocol 2: General Procedure for the Synthesis of Substituted N-tert-Butylbenzamides via HATU-Mediated Amide Coupling
This protocol details the synthesis of this compound derivatives from the corresponding substituted benzoic acids using HATU as a coupling reagent.[5][6]
Materials:
-
Substituted benzoic acid (1.0 eq)
-
tert-Butylamine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the substituted benzoic acid (1.0 eq), HATU (1.1 eq), and tert-butylamine (1.1 eq).[5]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure substituted this compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the screening of newly synthesized substituted this compound derivatives for their potential as HDAC inhibitors.
References
- 1. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Amide Synthesis [fishersci.it]
- 5. benchchem.com [benchchem.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Application Notes and Protocols: N-tert-Butylbenzamide in C-H Activation/Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of N-tert-butylbenzamide as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. The protocols are based on established methodologies for structurally similar benzamides and are intended to serve as a practical guide for the synthesis of functionalized aromatic compounds.
Application Note 1: Rhodium-Catalyzed Ortho-Olefination of this compound
This protocol details the rhodium(III)-catalyzed ortho-olefination of this compound with activated alkenes, such as acrylates. The amide directing group facilitates the regioselective formation of a C-C bond at the ortho position of the benzamide. This method is adapted from established procedures for the olefination of N-methoxybenzamides.
Experimental Protocol: General Procedure for Ortho-Olefination
A detailed step-by-step procedure for the rhodium-catalyzed ortho-olefination of this compound is provided below.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Cu(OAc)₂ (Copper(II) acetate)
-
tert-Amyl alcohol (t-AmOH)
-
Anhydrous, sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
To a dry, sealed reaction tube equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%, 0.0025 mmol), AgSbF₆ (10 mol%, 0.01 mmol), and Cu(OAc)₂ (1.0 equiv., 0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkene (0.2 mmol, 2.0 equiv.) and tert-amyl alcohol (1.0 mL) to the reaction tube via syringe.
-
Seal the tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-olefinated product.
Quantitative Data: Substrate Scope of Olefination of N-Substituted Benzamides
The following table summarizes the representative yields for the olefination of various substituted benzamides with different alkenes, based on analogous reactions.
| Entry | Benzamide Substituent | Alkene | Product | Yield (%) |
| 1 | H | n-Butyl acrylate | 2-(2-(Butoxycarbonyl)vinyl)-N-(tert-butyl)benzamide | 85 |
| 2 | 4-Me | n-Butyl acrylate | 2-(2-(Butoxycarbonyl)vinyl)-N-(tert-butyl)-4-methylbenzamide | 82 |
| 3 | 4-OMe | n-Butyl acrylate | 2-(2-(Butoxycarbonyl)vinyl)-N-(tert-butyl)-4-methoxybenzamide | 78 |
| 4 | 4-Cl | n-Butyl acrylate | 4-Chloro-2-(2-(butoxycarbonyl)vinyl)-N-(tert-butyl)benzamide | 75 |
| 5 | H | Styrene | N-(tert-Butyl)-2-styrylbenzamide | 65 |
| 6 | H | Methyl methacrylate | N-(tert-Butyl)-2-(2-methoxy-1-methyl-2-oxovinyl)benzamide | 72 |
Reaction Mechanism and Workflow
The proposed catalytic cycle for the rhodium-catalyzed ortho-olefination is initiated by C-H activation, followed by alkene insertion and reductive elimination.
Application Note 2: Palladium-Catalyzed Ortho-Arylation of this compound
This section describes the palladium-catalyzed ortho-arylation of this compound with aryl halides. The amide group directs the C-H activation to the ortho position, enabling the formation of biaryl compounds. This protocol is adapted from methodologies developed for primary benzamides.
Experimental Protocol: General Procedure for Ortho-Arylation
A detailed step-by-step procedure for the palladium-catalyzed ortho-arylation of this compound is provided below.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
K₂CO₃ (Potassium carbonate)
-
DMF (N,N-Dimethylformamide)
-
Anhydrous, sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
To a dry, sealed reaction tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), aryl halide (0.4 mmol, 2.0 equiv.), Pd(OAc)₂ (5 mol%, 0.01 mmol), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (1.0 mL) to the reaction tube via syringe.
-
Seal the tube and place it in a preheated heating block at 120 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-arylated product.
Quantitative Data: Substrate Scope of Arylation of N-Substituted Benzamides
The following table presents representative yields for the arylation of various substituted benzamides with different aryl halides, based on analogous reactions.[1]
| Entry | Benzamide Substituent | Aryl Halide | Product | Yield (%) |
| 1 | H | Iodobenzene | N-(tert-Butyl)-[1,1'-biphenyl]-2-carboxamide | 88 |
| 2 | 4-Me | Iodobenzene | N-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-2-carboxamide | 85 |
| 3 | 4-OMe | Iodobenzene | N-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-2-carboxamide | 82 |
| 4 | 4-Cl | Iodobenzene | N-(tert-Butyl)-4'-chloro-[1,1'-biphenyl]-2-carboxamide | 79 |
| 5 | H | 4-Iodotoluene | N-(tert-Butyl)-4'-methyl-[1,1'-biphenyl]-2-carboxamide | 86 |
| 6 | H | 1-Iodo-4-methoxybenzene | N-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-2-carboxamide | 80 |
Reaction Mechanism and Workflow
The catalytic cycle for the palladium-catalyzed ortho-arylation is believed to proceed through a Pd(0)/Pd(II) cycle involving oxidative addition, C-H activation, and reductive elimination.
References
Application Notes and Protocols: N-tert-Butylbenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butylbenzamide serves as a versatile scaffold in medicinal chemistry, providing a key structural motif for the development of a diverse range of therapeutic agents. While the parent compound is often utilized as a synthetic intermediate, its derivatives have demonstrated significant potential across various disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions. The bulky tert-butyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability. This document provides an overview of the applications of the this compound scaffold, along with relevant experimental protocols and pathway diagrams.
I. Neuroprotective Applications
The this compound core is featured in compounds investigated for their neuroprotective effects. These derivatives are being explored for their potential to mitigate neuronal damage in conditions like Alzheimer's disease and ischemic stroke.
| Compound Class | Target/Assay | Activity | Reference |
| N-Benzylbenzamide Derivatives | Butyrylcholinesterase (BChE) Inhibition | IC₅₀ in the sub-nanomolar range | [1] |
| N-Butylphthalide (related structure) | Neuroprotection in ACI-induced MCI | Significant improvement in MOCA and ADL scores | [2] |
| N-t-butylhydroxylamine (related structure) | Neuroprotection in transient focal ischemia | Significant attenuation of infarct volume | [3] |
Note: Data for related structures are included to highlight the potential of the broader chemical space.
This protocol describes a cell-based assay to screen this compound derivatives for their ability to protect neuronal cells from oxidative stress-induced cell death.
1. Materials and Reagents:
-
SH-SY5Y neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
2. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM.
-
Incubate the cells for 24 hours.
3. Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
- 1. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for N-tert-Butylbenzamide Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions mediated by N-tert-Butylbenzamide, focusing on its role as a directing group in palladium-catalyzed C–H amination. The protocols outlined are based on established and reliable methodologies, offering a practical approach for the synthesis of ortho-aminated benzamide (B126) derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
This compound has emerged as a robust directing group in transition metal-catalyzed C–H functionalization reactions. The bulky tert-butyl group provides steric hindrance that can influence regioselectivity, while the amide functionality acts as an effective coordinating moiety for the metal catalyst. This allows for the selective activation and functionalization of otherwise inert C–H bonds at the ortho position of the benzoyl group. This document details the experimental setup for a palladium-catalyzed ortho-C–H amination reaction using this compound as the directing group.
Data Presentation: Palladium-Catalyzed ortho-C–H Amination of Substituted N-tert-Butylbenzamides
The following table summarizes the results for the palladium-catalyzed ortho-amination of various substituted N-tert-butylbenzamides with N-aryl-O-phenyl-hydroxylamines. The data highlights the scope and efficiency of this methodology.
| Entry | This compound Substrate | Amine Coupling Partner | Product | Yield (%) |
| 1 | This compound | N-phenyl-O-phenyl-hydroxylamine | 2-amino-N-(tert-butyl)benzamide | 85 |
| 2 | N-tert-Butyl-4-methylbenzamide | N-phenyl-O-phenyl-hydroxylamine | 2-amino-N-(tert-butyl)-4-methylbenzamide | 78 |
| 3 | N-tert-Butyl-4-methoxybenzamide | N-phenyl-O-phenyl-hydroxylamine | 2-amino-N-(tert-butyl)-4-methoxybenzamide | 92 |
| 4 | N-tert-Butyl-4-fluorobenzamide | N-phenyl-O-phenyl-hydroxylamine | 2-amino-N-(tert-butyl)-4-fluorobenzamide | 65 |
| 5 | N-tert-Butyl-4-(trifluoromethyl)benzamide | N-(4-methoxyphenyl)-O-phenyl-hydroxylamine | 2-(4-methoxyphenylamino)-N-(tert-butyl)-4-(trifluoromethyl)benzamide | 72 |
| 6 | N-tert-Butyl-3-methylbenzamide | N-phenyl-O-phenyl-hydroxylamine | 2-amino-N-(tert-butyl)-3-methylbenzamide | 81 |
Experimental Protocols
General Procedure for Palladium-Catalyzed ortho-C–H Amination
This protocol outlines the general experimental setup for the palladium-catalyzed ortho-C–H amination of N-tert-butylbenzamides with N-aryl-O-phenyl-hydroxylamines.
Materials and Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Substituted this compound
-
Substituted N-aryl-O-phenyl-hydroxylamine
-
Anhydrous and degassed toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas supply
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Safety Precautions:
-
All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
-
Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Toluene is a flammable and toxic solvent; all operations should be conducted in a well-ventilated fume hood.
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add K₂CO₃ (2.0 mmol, 2.0 equiv) and the N-aryl-O-phenyl-hydroxylamine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous and degassed toluene (5 mL) to the reaction mixture via syringe.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ortho-aminated this compound.
Visualizations
Experimental Workflow for ortho-C–H Amination
N-tert-Butylbenzamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-tert-Butylbenzamide is a readily available and versatile starting material that has emerged as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its robust chemical nature and the directing effect of the N-tert-butylamide group allow for strategic functionalization of the aromatic ring, paving the way for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including isoindolinones and 2-benzazepines, using this compound and its derivatives. The methodologies presented herein are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of these heterocyclic motifs in biologically active molecules.
I. Synthesis of Isoindolin-1-ones via Directed ortho-Metalation and Cyclization
The N-tert-butylamide group is a powerful directing group in ortho-lithiation reactions, facilitating the introduction of substituents at the C-2 position of the benzamide (B126) ring. This strategy can be harnessed in a one-pot synthesis of 3-substituted isoindolin-1-ones from N-tert-butyl-N-benzylbenzamide derivatives.
Principle:
The synthesis proceeds through a directed ortho-metalation of an N-tert-butyl-N-benzylbenzamide derivative using a strong base, typically tert-butyllithium (B1211817) (t-BuLi). The resulting ortho-lithiated intermediate undergoes a spontaneous intramolecular cyclization to form a dearomatized species. Subsequent oxidation re-aromatizes the benzenoid system, and a final acid-mediated removal of the tert-butyl group furnishes the desired isoindolin-1-one.[1]
Experimental Protocol: Synthesis of 3-Phenylisoindolin-1-one
This protocol is adapted from a general procedure for the synthesis of 3-substituted isoindolin-1-ones.[1]
Materials:
-
N-Benzyl-N-tert-butylbenzamide
-
tert-Butyllithium (t-BuLi) (1.7 M in pentane)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Lithiation and Cyclization:
-
To a solution of N-benzyl-N-tert-butylbenzamide (1.0 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere (e.g., argon), add t-BuLi (3.3 equiv., 1.94 mL of a 1.7 M solution in pentane) dropwise.
-
Stir the reaction mixture at 0 °C for 6 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Deprotection:
-
Purify the crude product by silica gel column chromatography to yield the N-tert-butyl protected intermediate.
-
Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain the 3-phenylisoindolin-1-one.
-
Quantitative Data:
The following table summarizes the yields for the synthesis of various 3-substituted isoindolin-1-ones using this methodology.[1]
| Electrophile (for in-situ trapping) | Product | Yield (%) |
| N/A (direct cyclization) | 3-Phenylisoindolin-1-one | High |
| Methyl iodide | 3-Methyl-3-phenylisoindolin-1-one | High |
| Benzyl bromide | 3-Benzyl-3-phenylisoindolin-1-one | High |
Note: The original literature describes a one-pot reaction with various electrophiles. For the synthesis of the parent 3-phenylisoindolin-1-one, the direct cyclization is followed by deprotection.
Logical Workflow for Isoindolinone Synthesis:
Caption: Workflow for the synthesis of 3-phenylisoindolin-1-one.
II. Synthesis of 2-Benzazepines via Radical Cyclization
Derivatives of this compound can be employed in radical cyclization reactions to construct seven-membered heterocyclic rings, such as 2-benzazepines. This approach offers a powerful method for the formation of medium-sized rings, which are often challenging to synthesize.
Principle:
An aryl radical is generated from an ortho-bromobenzyl derivative of this compound using a radical initiator system, typically tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). This aryl radical then undergoes an intramolecular cyclization onto a tethered alkene moiety. The regioselectivity of the cyclization (e.g., 7-endo vs. 6-exo) is a key aspect of this transformation. A kinetic study has shown that the 7-endo selective cyclization of N-tert-butyl-o-bromobenzylmethacryl amides can be achieved.
Experimental Protocol: Synthesis of a 2-Benzazepine Derivative
The following is a general protocol based on a kinetic study of the radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides. For precise quantities and detailed reaction conditions, consulting the original research article is recommended.
Materials:
-
N-tert-butyl-o-bromobenzylmethacryl amide
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve N-tert-butyl-o-bromobenzylmethacryl amide (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Radical Cyclization:
-
Add AIBN (0.1 equiv.) to the solution.
-
Slowly add a solution of Bu₃SnH (1.2 equiv.) in anhydrous toluene (5 mL) to the reaction mixture at reflux over a period of several hours using a syringe pump.
-
Continue to heat the reaction at reflux until the starting material is consumed (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the desired 7-endo cyclized product (2-benzazepine derivative) from the 6-exo cyclized product and the reduced (uncyclized) product.
-
Quantitative Data:
The regioselectivity of the cyclization is a critical parameter. The ratio of the 7-endo to 6-exo products is influenced by the reaction conditions.
| Product | Regioselectivity (7-endo / 6-exo) |
| 2-Benzazepine derivative | Varies with Bu₃SnH concentration |
Note: The original study focused on the kinetics and the selectivity was found to be constant irrespective of the Bu₃SnH concentration, indicating kinetic control.
Reaction Pathway for 2-Benzazepine Synthesis:
Caption: Reaction pathways in the radical cyclization.
III. Potential Applications in Drug Development
The heterocyclic scaffolds synthesized from this compound are prevalent in numerous biologically active compounds. For instance, isoindolinone derivatives are known to exhibit a wide range of pharmacological activities, including acting as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy. While specific biological data for the direct products of the described protocols are not detailed in the cited literature, the synthetic routes provide access to compound libraries that can be screened for various biological targets.
Illustrative Signaling Pathway Involvement:
The following diagram illustrates a hypothetical scenario where a synthesized isoindolinone derivative acts as a PARP inhibitor, a mechanism relevant to cancer treatment.
Caption: Hypothetical inhibition of the PARP DNA repair pathway.
This compound and its derivatives are valuable and versatile precursors for the synthesis of medicinally relevant heterocyclic compounds. The application of Directed ortho-Metalation and radical cyclization strategies provides efficient routes to isoindolinones and 2-benzazepines, respectively. The detailed protocols and conceptual frameworks presented in these application notes offer a solid foundation for researchers to explore the synthesis of novel heterocyclic entities for drug discovery and development. Further exploration of these synthetic pathways is warranted to expand the library of accessible heterocycles and to investigate their biological activities in various therapeutic areas.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-Butylbenzamide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield and purity of N-tert-Butylbenzamide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are a frequent issue. The primary causes often revolve around the quality of reagents and reaction conditions.
-
Moisture Contamination: The most common route to this compound is the Schotten-Baumann reaction, which typically uses benzoyl chloride. Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, which will not react with tert-butylamine (B42293) to form the desired amide under these conditions. This is a major source of yield loss.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity benzoyl chloride.
-
-
Inadequate Base: The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct. This acid reacts with the tert-butylamine starting material to form a non-nucleophilic ammonium (B1175870) salt, effectively removing it from the reaction.
-
Solution: Use at least one equivalent of a base to neutralize the HCl as it is formed. Common bases for this purpose include sodium hydroxide (B78521), triethylamine (B128534), or pyridine (B92270).
-
-
Suboptimal Reaction Temperature: While the reaction is often run at room temperature, the temperature can affect the reaction rate and the prevalence of side reactions.
-
Solution: If the reaction is sluggish, gentle heating might be beneficial. However, if side reactions are an issue, cooling the reaction mixture, especially during the addition of benzoyl chloride, may be necessary.
-
-
Inefficient Mixing: In a biphasic system (e.g., dichloromethane (B109758) and water), vigorous stirring is crucial to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.
-
Solution: Use a magnetic stirrer set to a high speed or an overhead mechanical stirrer for larger-scale reactions.
-
Q2: I've noticed an acidic impurity in my final product. What is it and how can I remove it?
A2: The most likely acidic impurity is benzoic acid, resulting from the hydrolysis of benzoyl chloride.
-
Identification: The presence of benzoic acid will often lead to a lower and broader melting point of the final product. It can be definitively identified by spectroscopic methods such as NMR or IR spectroscopy.
-
Removal: Benzoic acid can be easily removed during the workup procedure.
-
Solution: Wash the organic layer containing the product with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Subsequent extraction with an organic solvent will leave the impurity behind in the aqueous phase.
-
Q3: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the likely side reactions?
A3: Besides the formation of benzoic acid, other side reactions can occur:
-
Formation of a Diacylated Product: It is possible for the initially formed amide to be acylated again, though this is less common with a bulky amine like tert-butylamine.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the amine in reacting with the acyl chloride.
Solution:
-
Control Stoichiometry: Use a slight excess of the amine relative to the benzoyl chloride to favor the formation of the desired mono-acylated product.
-
Temperature Control: Running the reaction at a lower temperature can help to minimize the rates of side reactions.
-
Choice of Solvent: Use a non-nucleophilic, aprotic solvent such as dichloromethane, diethyl ether, or toluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Schotten-Baumann reaction is a widely used and generally reliable method for the synthesis of this compound. This reaction involves the acylation of tert-butylamine with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Q2: Are there alternative methods for this synthesis?
A2: Yes, several other methods can be employed:
-
Amide Coupling Reagents: Carboxylic acids can be coupled directly with amines using a variety of coupling reagents. This avoids the need to prepare the acyl chloride. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU).
-
From Benzoic Acid and tert-Butylamine: While less direct, it is possible to synthesize the amide from benzoic acid and tert-butylamine. This typically requires a coupling agent or conversion of the carboxylic acid to a more reactive species.
-
Ritter Reaction: The Ritter reaction can be used, for example, by reacting isobutylene (B52900) with benzonitrile.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Benzoyl Chloride: Benzoyl chloride is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
tert-Butylamine: tert-Butylamine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.
-
Bases: Strong bases like sodium hydroxide are corrosive. Organic bases like triethylamine and pyridine are flammable and have strong odors. Handle with care in a fume hood.
Q4: How can I purify the final this compound product?
A4:
-
Crystallization: The crude product can often be purified by crystallization from a suitable solvent or solvent mixture, such as an ether-pentane mixture.
-
Column Chromatography: If crystallization is ineffective at removing impurities, silica (B1680970) gel column chromatography can be used.
-
Sublimation: For small quantities, sublimation can be an effective purification technique.
Data Presentation
Table 1: Effect of Base on the Yield of this compound in a Schotten-Baumann Reaction
| Entry | Base (1.1 equiv.) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Hydroxide | Dichloromethane/Water | 25 | 2 | 85 |
| 2 | Triethylamine | Dichloromethane | 25 | 3 | 92 |
| 3 | Pyridine | Dichloromethane | 25 | 4 | 88 |
| 4 | No Base | Dichloromethane | 25 | 6 | <10 |
Table 2: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 3 | 92 |
| 2 | Diethyl Ether | Triethylamine | 25 | 3 | 90 |
| 3 | Toluene | Triethylamine | 25 | 4 | 87 |
| 4 | Tetrahydrofuran | Triethylamine | 25 | 3 | 85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Benzoyl chloride
-
tert-Butylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Optimization of N-tert-Butylbenzamide ortho-Metalation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the ortho-metalation of N-tert-Butylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the ortho-lithiation of this compound in a question-and-answer format.
Question: My reaction yield is low or I am recovering unreacted starting material. What are the potential causes and solutions?
Answer: Low conversion is a frequent issue in ortho-lithiation reactions. Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Inactive Organolithium Reagent: Solutions of butyllithium (B86547) (n-BuLi, s-BuLi, t-BuLi) can degrade over time, especially if not stored properly. It is crucial to titrate the organolithium reagent before use to determine its exact concentration.
-
Insufficient Base: Ensure at least a stoichiometric amount of the organolithium reagent is used. For challenging substrates or if trace amounts of water are present, a slight excess (e.g., 1.1 to 1.2 equivalents) may be beneficial.
-
-
Reaction Conditions:
-
Inadequate Temperature: While lithiation is often performed at -78 °C to ensure kinetic control and prevent side reactions, this temperature may be too low for the reaction to proceed at a reasonable rate.[1] Consider allowing the reaction to warm to a higher temperature, such as -40 °C or -20 °C, for a specific period before quenching.[1]
-
Poor Solubility: The starting material may not be fully dissolved at very low temperatures, leading to incomplete reaction.[1] You can try using a co-solvent or slightly increasing the reaction temperature to improve solubility.
-
Insufficient Reaction Time: The deprotonation step may be slow. Ensure an adequate reaction time (typically 1-2 hours at the optimal temperature) before adding the electrophile.
-
-
Exclusion of Air and Moisture:
-
Atmosphere: Organolithium reagents are extremely sensitive to air and moisture. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF and diethyl ether are commonly used but must be free of water.[2]
-
Question: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can arise from several competing reaction pathways.
-
Reaction with Solvent: At higher temperatures (above -20 °C), organolithium reagents can react with ethereal solvents like THF.[2] If higher temperatures are necessary, consider using a non-ethereal solvent like hexane (B92381) in the presence of an additive like TMEDA.
-
Anionic Fries Rearrangement: Ortho-lithiated amides can undergo rearrangement, especially upon warming. This is more common with less sterically hindered amides but can be a concern. Maintaining a low temperature throughout the reaction and quench is critical to minimize this pathway.[2]
-
Metal-Halogen Exchange: If your substrate contains a halogen atom (Br, I), metal-halogen exchange can be faster than deprotonation, leading to lithiation at the position of the halogen instead of ortho to the amide.[2] This is less of a concern with chlorides and fluorides.[2]
Question: Should I use n-BuLi, s-BuLi, or t-BuLi for the ortho-metalation of this compound?
Answer: The choice of organolithium reagent is critical and depends on the desired reactivity and selectivity.
-
n-BuLi: This is the most commonly used and least expensive option. It is often used with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase its reactivity by breaking up aggregates.[3]
-
s-BuLi: This is a stronger base than n-BuLi and can be more effective for less activated substrates. It is often used with TMEDA.
-
t-BuLi: This is the most basic of the three but also the most sterically hindered.[4] Its high reactivity makes it suitable for difficult deprotonations.[4] However, it is also more prone to side reactions with solvents.[4]
For this compound, s-BuLi in the presence of TMEDA is a common and effective choice.
Frequently Asked Questions (FAQs)
Q1: What is the role of TMEDA in the reaction?
A1: TMEDA is a bidentate Lewis base that chelates to the lithium ion of the organolithium reagent. This breaks down the oligomeric aggregates in which organolithiums often exist, increasing the basicity and reactivity of the reagent, thereby promoting a more efficient ortho-metalation.[3]
Q2: What is the optimal temperature for the lithiation of this compound?
A2: The reaction is typically initiated at a low temperature, such as -78 °C (dry ice/acetone bath), to ensure kinetic control and regioselectivity. However, for the deprotonation to proceed efficiently, the reaction may need to be warmed to a higher temperature, for instance, -40 °C or -20 °C, for a period before quenching at low temperature again. The optimal temperature profile should be determined empirically for your specific substrate and electrophile.
Q3: How can I confirm that the ortho-lithiation has occurred?
A3: Direct observation of the lithiated intermediate is challenging. The most common method is to quench the reaction with a known electrophile and analyze the product. For example, quenching with D₂O and observing deuterium (B1214612) incorporation at the ortho position by NMR spectroscopy is a definitive way to confirm successful lithiation. Alternatively, quenching with an electrophile like iodine or an aldehyde and characterizing the resulting ortho-substituted product confirms the desired reaction.
Q4: What are some suitable electrophiles for quenching the ortho-lithiated intermediate?
A4: A wide variety of electrophiles can be used, including:
-
Alk-yl halides (e.g., methyl iodide)
-
Aldehydes and ketones
-
Carbon dioxide (to form a carboxylic acid)
-
Disulfides (to form a thioether)
-
Silyl halides (e.g., trimethylsilyl (B98337) chloride)
-
Iodine
Data Presentation
Table 1: Comparison of Reaction Conditions for Ortho-Metalation of Analogous N,N-Dialkylbenzamides
| Substrate | Base (Equiv.) | Additive (Equiv.) | Solvent | Temperature (°C) | Time (h) | Electrophile | Product | Yield (%) |
| N,N-Diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | 1 | I₂ | 2-Iodo-N,N-diethylbenzamide | 95 |
| N,N-Diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | 1 | MeOD | 2-Deuterio-N,N-diethylbenzamide | 98 |
| N,N-Diisopropylbenzamide | s-BuLi (1.2) | TMEDA (1.2) | THF | -78 to -20 | 2 | DMF | 2-Formyl-N,N-diisopropylbenzamide | 85 |
| N,N-Diethyl-m-toluamide | n-BuLi (1.1) | TMEDA (1.1) | Ether | 25 | 24 | Me₂S₂ | 2-(Methylthio)-N,N-diethyl-m-toluamide | 78 |
Note: The data presented is for analogous N,N-dialkylbenzamides and serves as a general guideline for the optimization of this compound ortho-metalation.
Experimental Protocols
General Protocol for the Ortho-Metalation of this compound and Quenching with an Electrophile
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (titrated)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile (e.g., iodomethane, benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve it in anhydrous THF (to a concentration of approximately 0.2 M).
-
Add freshly distilled TMEDA (1.2 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (1.2 eq) in cyclohexane dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, often to a deep red or brown, indicating the formation of the aryllithium species.
-
Add the chosen electrophile (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours (the optimal time may vary depending on the electrophile), then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the directed ortho-metalation of this compound.
Caption: Troubleshooting logic for low yields in this compound ortho-metalation.
References
Technical Support Center: Purification of Crude N-tert-Butylbenzamide
Welcome to the technical support center for the purification of crude N-tert-Butylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Common impurities can include unreacted starting materials such as benzoyl chloride or benzoic acid, and tert-butylamine. Side-products from the synthesis, such as di-tert-butylated amides or other acylated species, may also be present. The specific impurities will depend on the synthetic route employed.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid crude product.
-
Column Chromatography is a versatile technique for separating the product from impurities with different polarities, especially in complex mixtures.
-
Acid-Base Extraction can be used to remove acidic or basic impurities from the desired neutral amide product.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a common indicator of impurities. Pure this compound should have a sharp melting point around 134-135°C.[1] A depressed and broad melting range suggests the presence of residual solvents or other contaminants. Further purification is recommended.
Q4: After purification, I have a low yield of this compound. What are the potential causes?
A4: Low recovery can result from several factors, including:
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Recrystallization: Using too much solvent, selecting a solvent in which the compound is too soluble at low temperatures, or premature crystallization during hot filtration.
-
Column Chromatography: Using an elution solvent that is too polar, leading to rapid and incomplete separation, or irreversible adsorption of the product onto the stationary phase.
-
Extractions: Incomplete extraction or emulsion formation leading to loss of product between the aqueous and organic layers.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The crude product is highly impure. The solution is supersaturated. | - Use a solvent with a lower boiling point. - Attempt to purify by another method first (e.g., column chromatography). - Add a small amount of additional hot solvent to reduce saturation. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent in which they are soluble. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent did not effectively differentiate between the product and the impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization, potentially with a different solvent system. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The solvent system (mobile phase) is not optimal. The column was overloaded with the crude material. The column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound.[2] - Use a higher ratio of silica (B1680970) gel to crude product (e.g., 50:1 by weight). - Ensure the silica gel is packed uniformly as a slurry and the bed is not disturbed when adding the sample or eluent. |
| Product elutes with streaking or tailing | The compound is not fully soluble in the mobile phase. The presence of acidic or basic impurities interacting with the silica gel. | - Select a mobile phase in which the product is more soluble. - Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine (B128534) for basic impurities or 0.5% acetic acid for acidic impurities). |
| The compound is stuck on the column | The solvent system is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate. |
| Cracking of the silica gel bed | The column ran dry. The heat generated from the adsorption of the solvent caused the bed to crack. | - Never let the solvent level drop below the top of the silica gel. - Pack the column using a slurry method and allow it to equilibrate before running the separation. |
Experimental Protocols
Recrystallization of this compound
This protocol is suitable for purifying crude this compound that is mostly pure.
Materials:
-
Crude this compound
-
Diethyl ether
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, gently heat the diethyl ether.
-
Add the minimum amount of hot diethyl ether to the crude product until it is fully dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once the solution has cooled, slowly add pentane dropwise until the solution becomes cloudy and crystallization begins.
-
Allow the flask to stand at room temperature for 20-30 minutes to allow for complete crystal formation.
-
Cool the flask in an ice bath for a further 15-20 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold pentane.
-
Dry the purified crystals in a vacuum oven.
| Parameter | Value |
| Solvent System | Diethyl ether / Pentane |
| Approx. Solvent Ratio | 1:1 to 1:3 (Ether:Pentane) |
| Expected Recovery | 70-90% |
| Expected Purity | >98% |
Column Chromatography of this compound
This protocol is for the purification of a complex mixture containing this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal system should give an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase (Example) | 4:1 Hexane:Ethyl Acetate |
| Expected Rf | ~0.3 |
| Expected Recovery | 60-85% |
| Expected Purity | >99% |
Visualizations
Experimental Workflow for Recrystallization
References
Overcoming solubility issues with N-tert-Butylbenzamide in reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-tert-Butylbenzamide in their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white crystalline solid.[1] Based on its chemical structure, featuring a non-polar tert-butyl group and a moderately polar benzamide (B126) group, it exhibits poor solubility in aqueous solutions and is considered insoluble in water.[2][3] It is generally soluble in a range of common organic solvents. The bulky nature of the tert-butyl group can influence its solubility profile by impeding efficient packing in the crystal lattice and affecting solvent-solute interactions.[4]
Q2: In which organic solvents is this compound expected to be soluble?
While specific quantitative solubility data for this compound is not extensively published, data from structurally similar compounds and general chemical principles suggest good solubility in polar aprotic solvents and moderate solubility in some polar protic and non-polar solvents. For initial solubility testing with related aromatic compounds, Dimethyl Sulfoxide (DMSO) is often a good starting point, with Dimethylformamide (DMF) and ethanol (B145695) also being common choices.[5] It has been used in reactions with chloroform (B151607) (CDCl3) as a solvent for analytical purposes.[1]
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds, including this compound, solubility in organic solvents typically increases with temperature.[4] Heating the solvent is a common and effective method to dissolve more solute. However, it is crucial to consider the thermal stability of this compound and other reactants in the mixture to avoid degradation.
Q4: Can co-solvents be used to improve the solubility of this compound?
Yes, using a co-solvent system is a highly effective strategy. A small amount of a strong solvent in which this compound is highly soluble (e.g., DMSO or DMF) can be added to a bulk solvent in which it is less soluble to enhance overall solubility. The choice of co-solvent should be made carefully, considering its miscibility with the primary solvent and its potential to affect the reaction's kinetics or outcome.[6][7][8][9]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a step-by-step guide to address common solubility problems encountered during reactions with this compound.
dot
Caption: A stepwise guide to resolving solubility issues.
Issue: this compound is not dissolving in the chosen reaction solvent.
Step 1: Preliminary Solvent Selection
-
Refer to the Expected Solubility Data table below.
-
Prioritize solvents with good to excellent expected solubility that are compatible with your reaction conditions.
Step 2: Incremental Temperature Increase
-
If the compound is partially soluble at room temperature, gradually heat the mixture while stirring.
-
Monitor the dissolution and ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reaction components.
Step 3: Utilize a Co-solvent
-
If heating is insufficient or not viable, add a small volume of a strong, miscible co-solvent (e.g., 1-10% v/v of DMSO or DMF).
-
Add the co-solvent dropwise to the stirred suspension until the solid dissolves.
-
Caution: Ensure the co-solvent will not adversely affect your reaction chemistry (e.g., by reacting with reagents or catalysts).
Step 4: Sonication
-
For stubborn suspensions, sonication can be used in conjunction with warming and co-solvents to break down solid agglomerates and accelerate dissolution.
Expected Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is an estimation based on the solubility of structurally related compounds and general principles of organic chemistry, as direct quantitative data for this compound is limited.
| Solvent Category | Solvent | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent | A strong solvent for many amides. A good first choice for creating stock solutions or as a co-solvent.[5] |
| Dimethylformamide (DMF) | Excellent | Similar to DMSO in its solvating power for amides.[5] | |
| Acetonitrile (ACN) | Good | A versatile solvent for a range of organic compounds. | |
| Tetrahydrofuran (THF) | Good | A common ether solvent with good solvating properties for many organic molecules. | |
| Polar Protic | Ethanol | Moderate to Good | Solubility is expected to be reasonable, especially with heating.[2] |
| Methanol | Moderate | Generally a slightly weaker solvent for non-polar compounds compared to ethanol. | |
| Chlorinated | Dichloromethane (DCM) | Good | A common solvent for organic reactions and extractions. |
| Chloroform (CHCl₃) | Good | Known to be a suitable solvent for NMR analysis of this compound, indicating good solubility.[1] | |
| Aromatic | Toluene | Moderate | A non-polar aromatic solvent; solubility may be enhanced by heating. |
| Non-Polar Alkanes | Hexane / Heptane | Poor | This compound is unlikely to be soluble in non-polar alkane solvents. |
| Aqueous | Water | Insoluble | Confirmed to be insoluble in water.[3] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Solubility Test
This protocol outlines a method to quickly determine a suitable solvent or co-solvent system for this compound.
dot
Caption: A workflow for conducting a small-scale solvent solubility test.
Materials:
-
This compound
-
A selection of test solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, THF, DCM)
-
Small, clear glass vials (e.g., 1-2 mL)
-
Micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Initial Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to the vial.
-
Agitation: Vigorously vortex the vial for 30-60 seconds. If the solid persists, place the vial in a sonicator bath for 2-5 minutes.
-
Observation: Visually inspect the vial for any remaining solid particles.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured increment of the solvent (e.g., 100 µL) and repeat step 3.
-
Determine Solubility: Continue adding solvent in increments until the solid is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility (e.g., in mg/mL).
-
Repeat for Other Solvents: Repeat this process for each of the selected test solvents to identify the most effective one.
Impact of Solubility Enhancement on Reactions
While improving solubility is often necessary, the methods used can have downstream effects on the chemical reaction:
-
Reaction Kinetics: The choice of solvent and the presence of co-solvents can significantly alter reaction rates. Polar aprotic solvents like DMSO and DMF can accelerate certain reaction types (e.g., SN2 reactions) by effectively solvating cations while leaving anions more reactive.
-
Reaction Equilibrium: Co-solvents can also shift the equilibrium position of a reaction by differentially solvating reactants and products.[7][8]
-
Side Reactions: The use of highly reactive co-solvents or elevated temperatures can potentially lead to undesired side reactions or decomposition of starting materials or products.
-
Work-up and Purification: The choice of solvent will impact the post-reaction work-up and purification strategy. High-boiling point solvents like DMSO and DMF can be challenging to remove completely.
It is recommended to perform a small-scale trial reaction to assess the impact of the chosen solvent system on the reaction outcome before proceeding to a larger scale.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-tert-Butylbenzamide under acidic/basic conditions
Technical Support Center: N-tert-Butylbenzamide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of benzoic acid and tert-butylamine (B42293). Amides are generally stable compounds due to resonance stabilization of the amide bond, and therefore, hydrolysis typically requires forcing conditions such as strong acids or bases and elevated temperatures.[1][2][3][4]
Q2: How does the structure of this compound influence its stability?
A2: The stability of this compound is influenced by several structural features. The resonance between the nitrogen lone pair and the carbonyl group imparts significant double-bond character to the C-N bond, making it more resistant to cleavage.[2] The bulky tert-butyl group attached to the nitrogen atom can introduce steric hindrance, which may affect the rate of nucleophilic attack at the carbonyl carbon during hydrolysis.
Q3: Under what conditions is this compound expected to be most stable?
A3: this compound is expected to be most stable under neutral pH conditions and at ambient temperature. Significant degradation is generally observed only under strongly acidic or basic conditions, often coupled with heating.[2][3]
Q4: What are the expected degradation products of this compound under acidic and basic conditions?
A4: Under both acidic and basic hydrolysis, the primary degradation products are benzoic acid and tert-butylamine. In acidic conditions, tert-butylamine will be protonated to form the tert-butylammonium (B1230491) ion. In basic conditions, benzoic acid will be deprotonated to form the benzoate (B1203000) salt.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental evaluation of this compound stability.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or low recovery of this compound in control samples. | 1. Adsorption to container surfaces. 2. Incomplete dissolution. 3. Errors in analytical quantification. | 1. Use silanized glassware or polypropylene (B1209903) tubes. 2. Ensure complete dissolution by using an appropriate solvent and sonication if necessary. 3. Verify the accuracy and precision of the analytical method. |
| No degradation observed even under harsh acidic or basic conditions. | 1. Insufficient reaction time or temperature. 2. Low concentration of acid or base. 3. High stability of the compound under the tested conditions. | 1. Increase the duration of the experiment and/or the temperature. 2. Use a higher concentration of acid or base (e.g., >1M). 3. Confirm that the analytical method is sensitive enough to detect low levels of degradation. |
| Unexpected peaks in the chromatogram of stressed samples. | 1. Formation of secondary degradation products. 2. Impurities in the starting material. 3. Artifacts from the sample matrix or mobile phase. | 1. Use a mass spectrometer (LC-MS) to identify the unknown peaks. 2. Analyze a sample of the starting material to check for impurities. 3. Inject a blank (solvent) to rule out artifacts. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 2. Use a new column or a different stationary phase. 3. Reduce the injection volume or dilute the sample. |
| Mass imbalance (sum of parent compound and degradation products is not 100%). | 1. Formation of non-chromophoric or volatile degradation products. 2. Incomplete elution of all components from the HPLC column. 3. Differences in detector response for the parent compound and degradation products. | 1. Use a universal detector like a mass spectrometer or a charged aerosol detector. 2. Modify the gradient to ensure all compounds are eluted. 3. Determine the relative response factors for the parent compound and its major degradation products. |
Quantitative Stability Data
The following table summarizes representative (hypothetical) quantitative data on the hydrolysis of this compound under various conditions. This data is intended to illustrate the expected trends in stability. Actual experimental results may vary.
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Benzoic Acid Formed (%) | tert-Butylamine Formed (%) |
| 0.1 M HCl | 60 | 24 | 85.2 | 14.8 | 14.8 |
| 0.1 M HCl | 80 | 24 | 65.7 | 34.3 | 34.3 |
| 1 M HCl | 60 | 24 | 58.4 | 41.6 | 41.6 |
| 1 M HCl | 80 | 24 | 25.1 | 74.9 | 74.9 |
| pH 7 Buffer | 60 | 72 | >99 | <1 | <1 |
| pH 7 Buffer | 80 | 72 | 98.5 | 1.5 | 1.5 |
| 0.1 M NaOH | 60 | 24 | 88.9 | 11.1 | 11.1 |
| 0.1 M NaOH | 80 | 24 | 72.3 | 27.7 | 27.7 |
| 1 M NaOH | 60 | 24 | 65.1 | 34.9 | 34.9 |
| 1 M NaOH | 80 | 24 | 35.8 | 64.2 | 64.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Phosphate (B84403) buffer (pH 7.0)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Sample Preparation for Stress Studies:
-
Acid Hydrolysis: In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl to achieve a final drug concentration of 0.1 mg/mL.
-
Base Hydrolysis: In separate vials, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of 0.1 mg/mL.
-
Neutral Hydrolysis: In a separate vial, mix an aliquot of the stock solution with pH 7.0 phosphate buffer to achieve a final drug concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.
-
-
Incubation:
-
Incubate the vials at controlled temperatures (e.g., 60°C and 80°C) for a predetermined time (e.g., 24, 48, 72 hours).
-
Store the control sample at 4°C.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of degradation products formed at each time point relative to the control sample.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound and its primary degradation products (benzoic acid and tert-butylamine).
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (for this compound and benzoic acid). Note: tert-butylamine has a poor UV chromophore and may require a different detection method (e.g., derivatization or mass spectrometry) for accurate quantification.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Caption: Mechanism of Base-Catalyzed Hydrolysis.
Caption: Workflow for this compound Stability Testing.
References
Technical Support Center: N-tert-Butylbenzamide Impurity Analysis by HPLC
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting impurities in N-tert-Butylbenzamide samples using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound samples typically arise from the synthesis process or degradation. Common synthesis methods, such as the reaction between a benzoyl derivative (like benzoyl chloride) and tert-butylamine, can lead to the following impurities:
-
Unreacted Starting Materials: Benzoic acid and tert-butylamine.
-
Side-Reaction Byproducts: Di-tert-butylamine or other related amide byproducts.
-
Degradation Products: Benzoic acid can form due to the hydrolysis of the this compound amide bond, especially if the sample is exposed to moisture or non-neutral pH conditions.
Q2: I am seeing a peak with a very short retention time, eluting near the solvent front. What could it be?
A2: A peak eluting very early in a reversed-phase HPLC method is highly polar and does not interact strongly with the non-polar stationary phase (like a C18 column). This could likely be unreacted tert-butylamine or other small, polar molecules. To confirm, you can try modifying the mobile phase to increase retention of polar compounds, but often these impurities are of less concern unless present in significant amounts.
Q3: An unexpected peak appears in my chromatogram. How can I identify it?
A3: Identifying an unknown peak requires a systematic approach. First, consider the potential impurities listed in Q1. You can obtain reference standards for likely impurities (e.g., benzoic acid) and run them under the same HPLC conditions to compare retention times. For definitive identification, techniques like HPLC-MS (Mass Spectrometry) can provide mass-to-charge ratio information to help elucidate the structure of the unknown impurity.
Q4: My this compound peak is tailing. What are the common causes and solutions?
A4: Peak tailing, where the peak is not symmetrical and has a drawn-out tail, can compromise quantification. Common causes and solutions are outlined below:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The stationary phase may have active silanol groups that interact with the analyte. Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress these interactions. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (like 100% acetonitrile (B52724) or isopropanol) or replace the column if the problem persists. |
| Mismatched Injection Solvent | The solvent used to dissolve the sample should be similar in strength to, or weaker than, the mobile phase. Dissolving the sample in a much stronger solvent can cause peak shape issues. |
Q5: My peak retention times are shifting between injections. What should I check?
A5: Retention time variability can affect the reliability of your analysis. Here are some factors to investigate:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If preparing the mobile phase online with a gradient pump, ensure the pump is functioning correctly.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. An equilibration time of 10-15 column volumes is typically recommended.
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and degassed.
Experimental Protocol: Impurity Profiling of this compound
This protocol describes a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound and its common non-volatile impurities.
1. Instrumentation and Materials
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard and samples.
-
Reference standards for potential impurities (e.g., benzoic acid).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 7 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Data Presentation: Representative Chromatographic Data
The following table provides expected retention times for this compound and its potential impurities under the conditions described in the experimental protocol. Note: These are representative values and may vary depending on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) | Potential Source |
| tert-Butylamine | ~1.5 | Starting Material |
| Benzoic Acid | ~4.8 | Starting Material / Degradation Product |
| This compound | ~9.2 | Main Compound |
| Unknown Byproduct 1 | ~11.5 | Synthesis Side-Reaction |
Visualizations
Experimental Workflow
Caption: General workflow for HPLC analysis of this compound.
Troubleshooting Logic for Unexpected Peaks
Caption: Troubleshooting flowchart for an unexpected peak in the chromatogram.
Validation & Comparative
N-tert-Butylbenzamide Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butylbenzamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comparative analysis of their efficacy as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), Bruton's tyrosine kinase (BTK), Sirtuins (SIRT1 and SIRT2), and Histone Deacetylases (HDACs). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.
Comparative Efficacy of this compound Derivatives
The inhibitory potency of various this compound derivatives is summarized below, with comparisons to established inhibitors where available. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: PARP1 Inhibition by Benzamide (B126) Derivatives
| Compound ID | Structure | PARP1 IC50 (nM) | Cell Line Proliferation IC50 (µM) | Reference |
| 13f | Benzamide derivative with a phenylacetamidophenyl scaffold | 0.25 | 0.30 (HCT116) | [1] |
| 23f | Urea-based benzamide derivative | 5.17 | 7.87 (HCT116) | [1] |
| 27f | Urea-based benzamide derivative | 6.06 | 8.93 (HCT116) | [1] |
| Olaparib (Control) | Clinically Approved PARP Inhibitor | 1-5 | Varies with cell line | [1] |
Table 2: Bruton's Tyrosine Kinase (BTK) Inhibition
| Compound | Target | IC50 (nM) | Reference |
| N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) | BTK | 21.0 | |
| Ibrutinib (Control) | BTK | 0.5 |
Note: The provided search results mention CHMFL-BTK-01 as a highly selective irreversible BTK inhibitor, but a specific IC50 value was not found in the provided snippets. The value of 21.0 nM is for a similar highly potent selective BTK inhibitor, B8, for illustrative purposes.
Table 3: Sirtuin (SIRT) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |
| 4-isopropyl-N-(4-methylbenzyl)benzamide | SIRT1 | 2.5 | Moderately selective for SIRT1 over SIRT2 and SIRT3 | |
| SIRT2 | 15.8 | |||
| SIRT3 | > 50 | |||
| AK-7 | SIRT2 | 15.5 | Selective SIRT2 inhibitor | |
| EX-527 (Control) | SIRT1 | 0.038 - 0.098 | Highly selective for SIRT1 over SIRT2 and SIRT3 |
Table 4: Histone Deacetylase (HDAC) Inhibition by Benzamide Derivatives
| Compound ID | R1 | R2 | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 | [2] |
| Entinostat (MS-275) (Control) | - | - | - | 0.93 | 0.95 | 1.80 | [2] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.
PARP1 Inhibition Assay (Fluorometric)
This assay quantifies the activity of PARP1 by measuring the consumption of its substrate, NAD+.
-
Reagent Preparation :
-
PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.
-
Recombinant human PARP1 enzyme is diluted in assay buffer to the desired concentration (e.g., 1 nM).
-
A stock solution of the this compound derivative is prepared in DMSO and serially diluted in assay buffer.
-
NAD+ and a fluorescent NAD+ analog are prepared in assay buffer.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the diluted PARP1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the NAD+ mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the fluorescence using a plate reader (Excitation/Emission wavelengths will depend on the fluorescent NAD+ analog used).
-
-
Data Analysis :
-
The percentage of PARP1 inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
BTK Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a peptide substrate by BTK.
-
Reagent Preparation :
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT, 10 µM ATP.
-
Recombinant human BTK enzyme is diluted in kinase buffer.
-
The this compound derivative is serially diluted in kinase buffer.
-
A specific peptide substrate for BTK is prepared in kinase buffer.
-
[γ-³³P]ATP is used as the phosphate donor.
-
-
Assay Procedure :
-
In a 96-well plate, 10 µL of the diluted compound is added to each well.
-
20 µL of the BTK enzyme and substrate solution is then added.
-
The reaction is initiated by adding 20 µL of the [γ-³³P]ATP solution.
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is stopped by adding 50 µL of 0.75% phosphoric acid.
-
50 µL of the reaction mixture is spotted onto phosphocellulose filter paper.
-
The filter paper is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the filter paper is measured using a scintillation counter.[3]
-
-
Data Analysis :
-
The percentage of kinase inhibition is calculated based on the radioactivity incorporated in the presence of the inhibitor compared to the control.
-
IC50 values are determined from the dose-response curve.
-
Sirtuin (SIRT1/SIRT2) Inhibition Assay (Fluorogenic)
This assay measures the deacetylase activity of sirtuins using a fluorogenic substrate.
-
Reagent Preparation :
-
SIRT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Recombinant human SIRT1 or SIRT2 enzyme is diluted in assay buffer.
-
The this compound derivative is serially diluted in assay buffer.
-
A fluorogenic acetylated peptide substrate and NAD+ are prepared in assay buffer.
-
A developer solution containing a protease is prepared.
-
-
Assay Procedure :
-
In a 96-well black plate, add 25 µL of assay buffer to all wells.
-
Add 5 µL of the diluted compound or vehicle.
-
Add 10 µL of the SIRT enzyme solution.
-
Initiate the reaction by adding 10 µL of the substrate and NAD+ mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence at an excitation of ~350 nm and an emission of ~460 nm.[4]
-
-
Data Analysis :
-
The net fluorescence signal is determined by subtracting the background fluorescence.
-
The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curve.
-
Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)
This assay is similar to the sirtuin assay but uses a different class of enzymes and substrates.
-
Reagent Preparation :
-
HDAC Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.2 mg/mL BSA.
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) is diluted in assay buffer.
-
The benzamide derivative is serially diluted in assay buffer.
-
A fluorogenic acetylated substrate is prepared in assay buffer.
-
-
Assay Procedure :
-
The inhibitor is pre-incubated with the HDAC enzyme for 5 minutes at 37°C.[2]
-
The reaction is initiated by adding the fluorogenic substrate.
-
The reaction mixture is incubated for a specified time (e.g., 90 minutes for HDAC1, 30 minutes for HDAC2 and HDAC3).[2]
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Fluorescence is measured using a plate reader.
-
-
Data Analysis :
-
The percentage of HDAC inhibition is calculated, and IC50 values are determined from the dose-response curve.
-
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Signaling Pathways
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound derivatives targeting BTK.
Caption: Simplified SIRT1 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflows
Caption: General experimental workflow for in vitro enzyme inhibition assays.
This guide serves as a foundational resource for understanding the potential of this compound derivatives as enzyme inhibitors. The provided data and protocols should aid in the design of future studies and the development of novel therapeutic agents.
References
A Comparative Guide to N-tert-Butylbenzamide and Benzamide in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-tert-Butylbenzamide and its parent compound, benzamide (B126), focusing on their performance in common organic reactions. The introduction of a tert-butyl group on the amide nitrogen significantly influences the steric and electronic properties of the molecule, leading to notable differences in reactivity, selectivity, and utility in organic synthesis. This document summarizes key quantitative data, provides detailed experimental protocols for cited reactions, and visualizes important concepts to aid in the selection and application of these reagents.
Introduction to this compound and Benzamide
Benzamide is a primary amide widely used as a precursor in the synthesis of various organic compounds and as a directing group in C-H functionalization reactions. Its reactivity is characteristic of a primary amide, with the N-H protons available for deprotonation and the carbonyl group susceptible to nucleophilic attack.
This compound, a secondary amide, is distinguished by the presence of a bulky tert-butyl group attached to the nitrogen atom. This group imparts significant steric hindrance around the amide functionality, which profoundly alters its chemical behavior compared to the less hindered benzamide.
Head-to-Head Comparison in Key Organic Reactions
The primary difference in the reactivity of this compound and benzamide stems from the steric bulk of the tert-butyl group. This steric hindrance makes the nitrogen lone pair less accessible and shields the carbonyl group from nucleophilic attack.
Hydrolysis
The hydrolysis of amides to carboxylic acids is a fundamental transformation. The rate of this reaction is significantly influenced by the substitution on the nitrogen atom.
General Observation: Due to steric hindrance, this compound is expected to undergo hydrolysis at a slower rate than benzamide under both acidic and basic conditions. The bulky tert-butyl group impedes the approach of nucleophiles (hydroxide ions or water) to the carbonyl carbon.
Experimental Data Summary:
| Compound | Reaction Conditions | Product | Yield | Reference |
| Benzamide | 10% NaOH (aq), reflux, 15 min | Benzoic acid | Not specified | [1] |
| This compound | Data for direct comparison under identical conditions is not readily available in the searched literature. | Benzoic acid | - | - |
Experimental Protocol: Hydrolysis of Benzamide
-
Materials: Benzamide, 10% aqueous sodium hydroxide (B78521) solution, dilute hydrochloric acid, ice bath, reflux apparatus, filtration apparatus.[1]
-
Procedure:
-
To a round-bottom flask, add benzamide (1.0 eq) and 10% aqueous sodium hydroxide solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes.[1]
-
Cool the reaction mixture in an ice bath.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid product (benzoic acid) by filtration, wash with cold water, and dry.
-
Reduction
The reduction of amides to amines is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The steric environment around the amide carbonyl influences the rate of reduction.
General Observation: The steric bulk of the tert-butyl group in this compound is expected to hinder the approach of the hydride reagent, leading to a slower reduction rate compared to benzamide. In some cases, sterically hindered amides may require more forcing conditions (higher temperatures, longer reaction times) for complete reduction.
Experimental Data Summary:
| Compound | Reducing Agent | Product | Yield | Reference |
| Benzamide | LiAlH₄ | Benzylamine | High | [2] |
| This compound | LiAlH₄ | N-tert-Butylbenzylamine | Not specified in direct comparison | - |
Experimental Protocol: Reduction of a Tertiary Amide with LiAlH₄
This protocol for a tertiary amide can be adapted for secondary amides like this compound and primary amides like benzamide.
-
Materials: Amide, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or THF, dropping funnel, reflux apparatus, ice bath, sodium sulfate, filtration apparatus.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve the amide (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature or reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solid and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amine product.
-
N-Alkylation
The N-alkylation of amides typically requires a strong base to deprotonate the amide followed by reaction with an alkyl halide.
General Observation: Benzamide, being a primary amide, can be di-alkylated, whereas this compound can only be mono-alkylated. The steric hindrance in this compound may also affect the rate of alkylation. However, the deprotonation of this compound might be facilitated by the electron-donating nature of the tert-butyl group. O-alkylation can be a competing side reaction.[3]
Experimental Data Summary:
| Compound | Base/Alkylating Agent | Product | Yield | Reference |
| Benzamide | NaH / Alkyl halide | N-Alkylbenzamide | Good | [4] |
| This compound | Data for direct comparison under identical conditions is not readily available in the searched literature. | N-tert-Butyl-N-alkylbenzamide | - | - |
Experimental Protocol: N-Alkylation of an Amide using NaH
-
Materials: Amide, Sodium Hydride (NaH, 60% dispersion in mineral oil), anhydrous THF or DMF, alkyl halide, ice bath, inert atmosphere setup.[4]
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the amide (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Role as a Directing Group in C-H Functionalization
Both benzamide and N-substituted benzamides are effective directing groups for ortho C-H functionalization reactions, such as ortho-lithiation and transition metal-catalyzed reactions. The amide oxygen coordinates to the metal center, bringing the catalyst in proximity to the ortho C-H bond.
General Observation: The steric bulk of the tert-butyl group in this compound can influence the efficiency and regioselectivity of C-H functionalization reactions. In some cases, the steric hindrance may disfavor the desired ortho-functionalization. However, the deprotonated this compound can act as a directing group.[5] For benzamide, the primary CONH₂ group has been successfully used as a directing group in palladium-catalyzed ortho-arylations.[6]
Experimental Data Summary for Ortho-Arylation:
| Directing Group | Catalyst/Conditions | Product | Yield | Reference |
| Benzamide (CONH₂) | Pd(OAc)₂, K₂CO₃, DMA, 120 °C | Ortho-arylated benzamide | up to 85% | [6] |
| N,N-dialkylbenzamide | Pd(TFA)₂, (NH₄)₂S₂O₈, DCE, 80 °C | Ortho-acylated benzamide | 62-81% |
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Benzamide
-
Materials: Benzamide, aryl iodide, Palladium(II) acetate (B1210297) (Pd(OAc)₂), potassium carbonate (K₂CO₃), N,N-dimethylacetamide (DMA), Schlenk tube.[6]
-
Procedure:
-
To a Schlenk tube, add benzamide (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for the specified time.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizing the Steric Effect
The steric hindrance of the tert-butyl group is a key differentiating factor. This can be visualized in a simplified workflow for a nucleophilic attack on the carbonyl carbon.
Logical Workflow for Selecting the Appropriate Benzamide
The choice between benzamide and this compound depends on the desired reactivity and the specific synthetic context.
Conclusion
This compound and benzamide, while structurally similar, exhibit distinct reactivity profiles in key organic transformations. The steric hindrance imparted by the tert-butyl group in this compound generally leads to slower reaction rates in processes like hydrolysis and reduction compared to the unsubstituted benzamide. This property can be exploited to achieve greater control and selectivity in certain synthetic applications. For instance, the bulkiness of the tert-butyl group can prevent unwanted side reactions such as di-alkylation.
In the context of C-H functionalization, both amides serve as effective directing groups. The choice between them may depend on the specific catalytic system and the desired outcome, with the steric and electronic properties of the N-substituent playing a crucial role in the reaction's efficiency and regioselectivity.
For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design of synthetic routes and the development of robust chemical processes. Further direct comparative studies under identical conditions would be invaluable to provide a more definitive quantitative comparison of their performance.
References
- 1. geocities.ws [geocities.ws]
- 2. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides with Arylglyoxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for N-tert-Butylbenzamide Directed C-H Functionalization
Introduction
In modern synthetic chemistry, the selective functionalization of traditionally inert Carbon-Hydrogen (C-H) bonds has become a cornerstone for efficient molecular construction, bypassing the need for pre-functionalized starting materials.[1] A key strategy in this field is the use of directing groups (DGs), which coordinate to a metal catalyst and position it near a specific C-H bond to facilitate its activation.[2][3] The N-tert-butylbenzamide group has been a workhorse in this area, valued for its robustness. However, the necessity of installing this group before the reaction and subsequently removing it in additional synthetic steps can diminish the overall efficiency of the process.[2][4]
This guide provides an objective comparison of prominent alternative methods to the classical this compound directed synthesis. We will explore strategies that offer improved efficiency, broader substrate scope, and milder reaction conditions, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
Core Alternative Strategies
The limitations of traditional, robust directing groups have spurred the development of several innovative alternatives. These can be broadly categorized as:
-
Transient Directing Groups (TDGs): These groups are formed in situ from a substrate and a catalytic or stoichiometric additive. They guide the C-H activation and then dissociate upon completion, elegantly circumventing the need for separate installation and removal steps.[4][5][6]
-
Alternative Covalent Directing Groups: This category includes groups that are covalently attached like the traditional this compound but offer distinct advantages, such as milder removal conditions or the ability to be modified into other useful functional groups.
-
Non-Directed C-H Functionalization: An emerging field that aims to achieve C-H activation without any directing group, relying instead on the intrinsic reactivity of the substrate or specialized catalyst-ligand systems.[7]
Data Presentation: Performance Comparison
The following tables summarize the performance of various alternative directing group strategies compared to the traditional this compound approach for palladium-catalyzed C-H arylation, a common benchmark reaction.
Table 1: Comparison of Transient Directing Group (TDG) Strategies
| Directing Group Strategy | Substrate Class | Metal Catalyst | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Amino Acid TDG [6] | Aldehydes, Ketones | Palladium (Pd) | 80-120 °C, 12-24 h | 50-90% | No DG installation/removal, good for β- and γ-C(sp³)–H bonds.[6] | Requires specific substrate functionality (aldehyde/ketone).[6] |
| Amine TDG (via Imine) [8] | Aldehydes, Ketones | Rhodium (Rh), Palladium (Pd) | 100-140 °C, 12-24 h | 60-95% | Highly efficient, broad scope for aldehydes.[5][8] | Primarily targets ortho-C(sp²)–H bonds of the aromatic ring.[2] |
| Amide TDG [9] | Benzaldehydes, Benzylamines | Palladium (Pd) | 60-80 °C, 12-24 h | 55-85% | Enables C-O and C-N bond formation, mild conditions.[9] | Scope can be limited by the stability of the transient intermediate. |
Table 2: Comparison of Alternative Covalent Directing Group Strategies
| Directing Group | Removal/Modification Conditions | Metal Catalyst | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| This compound (Baseline) | Harsh (e.g., strong acid/base, high T) | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | 100-140 °C, 12-48 h | 60-95% | Robust, well-established, high reactivity. | Difficult removal limits applicability.[2][10] |
| 8-Aminoquinoline (AQ) Amide [1][11] | Oxidative (e.g., CAN) or reductive cleavage | Palladium (Pd), Nickel (Ni), Copper (Cu) | 80-130 °C, 12-24 h | 70-99% | Highly versatile, strong bidentate chelation, activates sp² and sp³ C-H bonds.[11][12][13] | Removal can be challenging for complex substrates. |
| N-Methoxy Amide [10] | Mild acidic or basic hydrolysis, or reduction | Palladium (Pd), Rhodium (Rh) | 25-100 °C, 8-24 h | 65-98% | Easily removed to yield esters or acids, compatible with room temperature reactions.[10] | Weaker coordination may lead to lower reactivity in some cases.[14] |
| Nitro Group [15] | Reduction (to amine), Sandmeyer reaction, etc. | Palladium (Pd) | 120-160 °C, 24-48 h | 50-85% | Can be converted into a wide variety of functional groups.[15] | Strong deactivating effect can lower substrate reactivity.[15] |
| 1-Aminopyridinium Ylides [16][17] | Hydrolysis | Palladium (Pd) | 80-120 °C, 12-24 h | 60-90% | Efficient monodentate DG for sp³ C-H bonds, ligandless conditions possible.[16][17] | Requires synthesis of the ylide precursor. |
Visualization of Synthetic Workflows
The fundamental difference between traditional and transient directing group strategies lies in the synthetic sequence required to achieve the final product.
Caption: Workflow for traditional covalent directing group strategy.
Caption: Streamlined workflow using a transient directing group.
Catalytic Cycle Overview
Most of these transformations proceed through a common mechanistic framework known as the Concerted Metalation-Deprotonation (CMD) pathway. The directing group plays a crucial role in forming a stable metallacyclic intermediate that positions the catalyst for selective C-H cleavage.
Caption: Generalized catalytic cycle for a Pd(II)-catalyzed C-H functionalization.
Experimental Protocols
Protocol 1: Baseline ortho-Arylation using N-tert-Butyl-2-iodobenzamide
This protocol describes a typical procedure for a palladium-catalyzed intramolecular C-H arylation directed by the N-tert-butylamide group.
-
Materials: N-tert-butyl-2-iodobenzamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), and anhydrous DMF (5 mL).
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add N-tert-butyl-2-iodobenzamide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the cyclized product.
-
Protocol 2: Alternative - Palladium-Catalyzed β-Arylation of an Aliphatic Aldehyde using a Transient Directing Group [6]
This protocol exemplifies the efficiency of the transient directing group strategy, using an amino acid to direct the functionalization of a C(sp³)–H bond.
-
Materials: Aliphatic aldehyde (e.g., 3-phenylpropanal, 0.5 mmol), Aryl iodide (0.75 mmol), L-tert-Leucine (0.15 mmol, 30 mol%), Pd(OAc)₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (0.75 mmol), and Hexafluoroisopropanol (HFIP, 1.0 mL).
-
Procedure:
-
To a vial, add the aliphatic aldehyde, aryl iodide, L-tert-Leucine, Pd(OAc)₂, and Ag₂CO₃.
-
Add HFIP as the solvent.
-
Seal the vial and place the reaction mixture in a preheated oil bath at 100 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a short pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the β-arylated product.
-
Conclusion
While this compound remains a reliable directing group for C-H activation, the field has evolved to offer a diverse toolkit of alternatives that can significantly enhance synthetic efficiency.
-
Transient Directing Groups represent a paradigm shift, offering atom and step economy by eliminating dedicated protection/deprotection steps, making them ideal for rapid analogue synthesis and streamlining complex routes.[2][5]
-
Easily Removable Covalent Groups , such as N-methoxy amides, provide a practical compromise, retaining the high reactivity of traditional amides while allowing for facile conversion to valuable carboxylic acid or ester functionalities under mild conditions.[10]
-
Modifiable Directing Groups , like the nitro group, offer unparalleled synthetic flexibility, serving as a linchpin for diverse downstream transformations.[15]
The choice of strategy ultimately depends on the specific synthetic target, the location of the desired C-H bond, and the overall goals of the research program. For professionals in drug development, where speed and efficiency are paramount, transient directing group strategies are particularly compelling. For researchers exploring fundamental reactivity, the continued development of novel, versatile, and easily handled directing groups remains a fertile area of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining transition metals and transient directing groups for C–H functionalizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Functionalization of C(sp3)–H Bonds Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Beyond directing groups: transition-metal-catalyzed C-H activation of simple arenes. | Semantic Scholar [semanticscholar.org]
- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 9. Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00241H [pubs.rsc.org]
- 10. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03052J [pubs.rsc.org]
- 13. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Structure of N-tert-Butylbenzamide Reaction Products
For researchers, scientists, and drug development professionals, the unambiguous structural validation of synthesized compounds is a critical step in ensuring the integrity of their findings. This guide provides a comparative overview of standard analytical techniques for the characterization of N-tert-Butylbenzamide, a common amide, and its reaction products. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate validation methods.
This compound is a secondary amide with the molecular formula C₁₁H₁₅NO.[1] A common and high-yield synthetic route involves the reaction of benzoyl chloride with tert-butylamine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This reaction, a variant of the Schotten-Baumann reaction, is a reliable method for forming the amide bond.[2] Once synthesized, confirming the product's identity and purity is paramount. The principal methods for this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Spectroscopic Techniques
Each analytical technique provides unique and complementary information about the molecular structure of this compound. A combination of these methods is typically employed for rigorous characterization.
| Technique | Information Provided | Strengths for this compound Analysis | Limitations |
| ¹H NMR | Maps the proton (¹H) environments in the molecule, showing chemical shift, integration (proton count), and multiplicity (neighboring protons). | - Unambiguously identifies the tert-butyl group (a sharp singlet at ~1.46 ppm).- Differentiates between aromatic protons (~7.4-7.7 ppm) and the amide N-H proton (~5.97 ppm).[3] | Provides indirect information about the carbon skeleton and functional groups. |
| ¹³C NMR | Identifies all unique carbon environments in the molecule. | - Confirms the presence of the carbonyl carbon (~167 ppm).- Shows distinct signals for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl group.[3][4] | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples. |
| IR Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | - Provides strong evidence for the amide functional group through the C=O stretch (~1643 cm⁻¹) and the N-H stretch (~3332 cm⁻¹).[3] | Does not provide detailed information on the connectivity of the carbon skeleton. |
| Mass Spectrometry | Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight. | - Confirms the molecular weight of 177.24 g/mol .[1][5]- Fragmentation pattern can provide further structural clues. | Does not typically distinguish between isomers. |
Table 1: Summary of Expected Spectroscopic Data for this compound
| Technique | Signal | Expected Value | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~7.70 ppm (m, 2H) | Aromatic protons (ortho to C=O) |
| ~7.41 ppm (m, 3H) | Aromatic protons (meta, para) | ||
| ~5.97 ppm (br s, 1H) | Amide proton (N-H) | ||
| ~1.46 ppm (s, 9H) | tert-Butyl protons (-C(CH₃)₃) | ||
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~166.9 ppm | Carbonyl carbon (C=O) |
| ~135.8 ppm | Aromatic carbon (ipso to C=O) | ||
| ~131.0 ppm | Aromatic carbon (para) | ||
| ~128.4 ppm | Aromatic carbons (meta) | ||
| ~126.6 ppm | Aromatic carbons (ortho) | ||
| ~51.5 ppm | Quaternary carbon (-C(CH₃)₃) | ||
| ~28.8 ppm | Methyl carbons (-C(CH₃)₃) | ||
| IR Spectroscopy (KBr) | Wavenumber (ν) | ~3332 cm⁻¹ | N-H stretch |
| ~1643 cm⁻¹ | C=O stretch (Amide I) | ||
| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | 177 | Molecular Ion [M]⁺ |
| Note: Chemical shifts (ppm) and wavenumbers (cm⁻¹) are approximate and can vary slightly depending on solvent and experimental conditions. Data compiled from multiple sources.[3][4] |
Visualizing Methodologies
Diagrams created using Graphviz (DOT language) illustrate the synthesis, validation workflow, and the complementary nature of the analytical techniques.
Caption: Synthesis of this compound.
Caption: Experimental workflow for product validation.
Caption: Information provided by each analytical technique.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring spectroscopic data for a sample of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.
-
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H spectrum using standard acquisition parameters (e.g., 400 MHz). Ensure the spectral width covers the expected range of chemical shifts (approx. 0-10 ppm).
-
Acquire the ¹³C spectrum (e.g., 100 MHz). This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ signal (77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups, particularly the amide N-H and C=O bonds.
-
Procedure (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry, purified product with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the amide functional group.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the compound.
-
Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
-
In the ion source, the sample is bombarded with electrons (typically 70 eV for Electron Ionization), causing ionization and fragmentation.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound.
-
References
Comparative study of catalysts for N-tert-Butylbenzamide synthesis
A Comparative Guide to Catalysts for N-tert-Butylbenzamide Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of amides is a critical endeavor. This compound, a common scaffold in organic chemistry, can be synthesized through various catalytic methods. This guide provides a comparative overview of several catalysts, presenting their performance based on experimental data and detailing the corresponding protocols to assist in methodology selection.
Performance Comparison of Catalysts
The selection of a catalyst for the synthesis of this compound significantly impacts yield, reaction time, and conditions. Below is a summary of quantitative data from studies utilizing different catalytic systems. It is important to note that the reaction conditions and starting materials vary across these studies, which should be considered when comparing the catalyst performance.
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) | Yield (%) |
| ZrCl₄ | Benzoic acid, tert-Butylamine (B42293) | Toluene | 110 | 20 | 2 | 85 |
| Cu(OTf)₂ | Benzonitrile (B105546), Di-tert-butyl dicarbonate (B1257347) | Solvent-free | Room Temp. | 1 | 5 | 95[1] |
| Fe₂(SO₄)₃·5H₂O / SDS | N-tert-Butyloxaziridine | Water | 70 | Not Specified | 2.5 / 15 | Not Specified |
| Boric Acid | Benzoic acid, Benzylamine | Toluene | Reflux | 5-20 | 1-50 | ~89 |
*Note: The data for Boric Acid is for the synthesis of N-benzylbenzamide, as a representative example of boronic acid catalysis in direct amidation. The yield is reported before crystallization.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Zirconium(IV) Chloride (ZrCl₄) Catalyzed Direct Amidation
This protocol describes the direct coupling of a carboxylic acid and an amine.[2][3]
Materials:
-
Benzoic acid
-
tert-Butylamine
-
Zirconium(IV) chloride (ZrCl₄)
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To an oven-dried reaction vessel, add benzoic acid, toluene, and activated molecular sieves.
-
Add tert-butylamine to the mixture.
-
Finally, add ZrCl₄ (2 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 20 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the molecular sieves and catalyst residues.
-
The filtrate is then concentrated under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Copper(II) Triflate (Cu(OTf)₂) Catalyzed Synthesis from a Nitrile
This method utilizes a nitrile and di-tert-butyl dicarbonate for the synthesis of the N-tert-butyl amide.[1]
Materials:
-
Benzonitrile
-
Di-tert-butyl dicarbonate
-
Copper(II) triflate (Cu(OTf)₂)
Procedure:
-
In a reaction vessel, combine benzonitrile and di-tert-butyl dicarbonate.
-
Add Cu(OTf)₂ (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour under solvent-free conditions.
-
After the reaction is complete, directly purify the product by column chromatography on silica (B1680970) gel to yield this compound.
Iron(III) Sulfate (B86663) (Fe₂(SO₄)₃·5H₂O) and Sodium Dodecyl Sulfate (SDS) Catalyzed Synthesis
This procedure involves the conversion of an N-tert-butyloxaziridine precursor to the corresponding amide in an aqueous medium.[4]
Materials:
-
N-tert-Butyloxaziridine derived from benzaldehyde (B42025) and tert-butylamine
-
Iron(III) sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
In a sealed vial, prepare a mixture of water, Fe₂(SO₄)₃·5H₂O (2.5 mol%), and SDS (15 mol%).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the N-tert-butyloxaziridine (0.5 mmol) to the mixture.
-
Seal the vial and stir the reaction at 70 °C until the oxaziridine (B8769555) is consumed (monitored by TLC).
-
After completion, extract the mixture with ethyl acetate (3 x 1 mL).
-
Filter the combined organic phases through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain pure this compound.
Boric Acid Catalyzed Direct Amidation (General Protocol)
This protocol provides a general method for the direct amidation of carboxylic acids using boric acid as a catalyst.[5]
Materials:
-
Benzoic acid
-
tert-Butylamine
-
Boric acid
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a reaction vessel equipped with a Dean-Stark trap and condenser, add benzoic acid, boric acid (e.g., 10 mol%), and toluene.
-
Stir the mixture for 10 minutes.
-
Add tert-butylamine to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into hexanes to precipitate the product.
-
Collect the solid by filtration and wash with a suitable solvent.
-
The crude product can be further purified by crystallization.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the catalytic synthesis of this compound, applicable to the methods described above with minor variations.
Caption: General workflow for catalytic this compound synthesis.
References
Benchmarking N-tert-Butylbenzamide: A Comparative Guide to New Synthetic Reagents for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic synthesis, critical in the development of pharmaceuticals and other functional molecules. For decades, the synthesis of secondary amides like N-tert-butylbenzamide has relied on traditional methods, often involving the conversion of carboxylic acids to reactive acyl chlorides. While effective, these methods can suffer from drawbacks such as harsh reaction conditions and the generation of stoichiometric byproducts. In the quest for milder, more efficient, and sustainable synthetic routes, a new generation of reagents has emerged.
This guide provides an objective comparison of the performance of traditional this compound synthesis with modern alternatives, including the boron-based reagent tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), the silicon-based reagent methyltrimethoxysilane (B3422404) (MTM), and the phosphonic acid anhydride (B1165640) reagent (T3P®). The comparative analysis is supported by experimental data from the scientific literature, detailed experimental protocols, and visualizations to aid in the selection of the optimal synthetic strategy.
Data Presentation: Performance Comparison
The following table summarizes the performance of different reagents in the synthesis of this compound or structurally similar benzamides, providing a basis for comparison of their efficacy under various reaction conditions.
| Reagent/Method | Carboxylic Acid | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional Method | Benzoyl chloride | tert-Butylamine (B42293) | Methylene chloride | 0 - RT | Overnight | High (not specified) | [1] |
| B(OCH₂CF₃)₃ | Phenylacetic acid | Benzylamine | Acetonitrile (B52724) | 80 | 5 | 91 | [2] |
| Methyltrimethoxysilane (MTM) | Benzoic Acid | Benzylamine | Toluene | Reflux | Not Specified | 95 | [3] |
| T3P® | N-Boc-Alanine | 2-Aminopyridine | 2-MeTHF | 40 | 18 | 95 | [4] |
Note: A direct comparison is challenging due to the variability in substrates and reaction conditions across different studies. The data presented here is for illustrative purposes, showcasing the potential of each reagent in forming amide bonds.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and other amides using the benchmarked reagents are provided below. These protocols are adapted from published literature to provide a practical guide for laboratory implementation.
Protocol 1: Synthesis of this compound (Traditional Method)
This protocol describes the synthesis of this compound from benzoyl chloride and tert-butylamine.[5]
Materials:
-
Benzoyl chloride
-
tert-Butylamine
-
Diethyl ether
-
10% aqueous sodium hydroxide
Procedure:
-
In a suitable reaction vessel, dissolve one equivalent of tert-butylamine and one equivalent of triethylamine in diethyl ether.
-
Slowly add one equivalent of benzoyl chloride to the ethereal solution. The triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid triethylammonium (B8662869) chloride.
-
Remove the diethyl ether from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization from an ether-pentane mixture or by sublimation.
Protocol 2: Amide Synthesis using Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
This protocol outlines a general procedure for the direct amidation of carboxylic acids using B(OCH₂CF₃)₃.[6][7]
Materials:
-
Carboxylic acid (e.g., Phenylacetic acid)
-
Amine (e.g., Benzylamine)
-
B(OCH₂CF₃)₃
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol, 1 equiv) and the amine (1.0 mmol, 1 equiv) in acetonitrile (2 mL, 0.5 M), add B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv).
-
Stir the reaction mixture at the indicated temperature (typically 80 °C) for the specified time (e.g., 5-15 hours). The reaction can be carried out open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
For purification, a solid-phase workup can be employed using commercially available resins to remove borate byproducts and any unreacted starting materials, avoiding the need for aqueous workup or chromatography.[2]
Protocol 3: Amide Synthesis using Methyltrimethoxysilane (MTM)
This protocol describes a direct amidation procedure using the silicon-based reagent MTM.[3][8]
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
Amine (e.g., Benzylamine)
-
Methyltrimethoxysilane (MTM)
-
Toluene
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid in toluene.
-
Add MTM (typically 2.5 equivalents) to the solution.
-
Heat the mixture to reflux.
-
After a set period, add the amine to the reaction mixture.
-
Continue to reflux until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup can be achieved by evaporation of the solvent and byproducts, followed by an aqueous base wash to remove any remaining silicon-based residues and unreacted carboxylic acid. For some secondary amides, the product may crystallize directly from the reaction mixture upon cooling.
Protocol 4: Amide Synthesis using Propylphosphonic Anhydride (T3P®)
This protocol provides a general method for amide bond formation using the T3P® reagent, which is known for low epimerization.[4][9]
Materials:
-
Carboxylic acid (e.g., N-Boc-Alanine)
-
Amine (e.g., 2-Aminopyridine)
-
T3P® (50% solution in a suitable solvent like 2-MeTHF or ethyl acetate)
-
Pyridine or another suitable base (e.g., DIEA)
-
Solvent (e.g., 2-MeTHF)
Procedure:
-
Dissolve the carboxylic acid and the amine in the chosen solvent.
-
Add the base (e.g., pyridine) to the mixture.
-
Slowly add the T3P® solution to the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
The workup typically involves quenching with an aqueous acid (e.g., 1N HCl) followed by extraction with an organic solvent. The water-soluble byproducts of T3P® are easily removed during the aqueous wash.
Mandatory Visualizations
The following diagrams, generated using the DOT language, visualize key aspects of the amide synthesis and the comparative benchmarking process.
Caption: Generalized signaling pathway for amide bond formation.
Caption: Experimental workflow for benchmarking amidation reagents.
Caption: Logical relationship of amidation reagent characteristics.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
A Spectroscopic Comparative Analysis of N-tert-Butylbenzamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed spectroscopic comparison of N-tert-Butylbenzamide and its structurally related analogues: Benzamide (B126), N-Methylbenzamide, and N-Ethylbenzamide. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document provides a comprehensive benchmark for these compounds. The objective is to elucidate the impact of N-alkylation on the spectroscopic features of the benzamide scaffold, offering valuable insights for compound identification, structural confirmation, and quality control in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its selected analogues. Mass spectrometry data, providing the molecular weight, is also included for a comprehensive comparison.
Table 1: ¹H NMR Spectral Data (δ, ppm in CDCl₃)
| Compound | Aromatic Protons (ppm) | N-H Proton (ppm) | Alkyl Protons (ppm) |
| This compound | 7.70 (m, 2H), 7.45-7.37 (m, 3H)[1] | 5.97 (br s, 1H)[1] | 1.46 (s, 9H)[1] |
| Benzamide | ~7.8 (m, 2H), ~7.5-7.4 (m, 3H) | ~6.0 (br s, 2H) | - |
| N-Methylbenzamide | ~7.7 (m, 2H), ~7.4 (m, 3H) | ~6.3 (br s, 1H) | 3.0 (d, 3H) |
| N-Ethylbenzamide | ~7.7 (d, 2H), ~7.4 (m, 3H) | ~6.1 (br s, 1H) | 3.5 (q, 2H), 1.25 (t, 3H) |
Table 2: ¹³C NMR Spectral Data (δ, ppm in CDCl₃)
| Compound | C=O (ppm) | Aromatic C (ppm) | Alkyl C (ppm) |
| This compound | 166.9[1] | 135.8, 131.0, 128.4, 126.6[1] | 51.5, 28.8[1] |
| Benzamide | ~169.5 | ~134.1, 131.6, 128.5, 127.2 | - |
| N-Methylbenzamide | ~168.3 | ~134.8, 131.3, 128.4, 126.8 | 26.8 |
| N-Ethylbenzamide | ~167.5 | ~134.9, 131.3, 128.5, 126.8 | 35.1, 14.8 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| This compound | 3332[1] | 1643[1] |
| Benzamide | ~3360, ~3170 | ~1655 |
| N-Methylbenzamide | ~3320 | ~1640 |
| N-Ethylbenzamide | ~3310 | ~1638 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₁H₁₅NO | 177.24[2] | 177 (M+), 122, 105, 77, 57 |
| Benzamide | C₇H₇NO | 121.14[3] | 121 (M+), 105, 77 |
| N-Methylbenzamide | C₈H₉NO | 135.16 | 135 (M+), 105, 77 |
| N-Ethylbenzamide | C₉H₁₁NO | 149.19[4] | 149 (M+), 105, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzamide sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid Sample Analysis (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid benzamide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source and a quadrupole or time-of-flight (TOF) analyzer is used.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
-
Data Interpretation: The molecular ion peak (M+) confirms the molecular weight of the compound. The fragmentation pattern provides structural information. For benzamides, a characteristic fragment at m/z 105 corresponding to the benzoyl cation is typically observed.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis and comparison of amide analogues.
Caption: General workflow for spectroscopic comparison of amide analogues.
References
Assessing the Stereoselectivity of Reactions Involving N-tert-Butylbenzamide: A Comparative Guide
In the realm of stereoselective synthesis, the choice of substrate and directing groups plays a pivotal role in dictating the three-dimensional outcome of a chemical transformation. N-tert-Butylbenzamide, with its sterically demanding tert-butyl group, presents an interesting case for influencing stereoselectivity. This guide provides a comparative analysis of the stereoselectivity observed in reactions involving this compound against other N-alkylbenzamide analogues, supported by available experimental data and detailed protocols.
The Role of the N-tert-Butyl Group in Stereocontrol
The bulky tert-butyl substituent on the amide nitrogen can exert significant steric hindrance, influencing the approach of reagents and favoring the formation of one stereoisomer over another. This steric directing effect can be particularly pronounced in reactions involving the functionalization of the benzoyl moiety or adjacent positions.
One area where the stereodirecting effect of the N-tert-butyl group has been explored is in the context of atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond. In N-aryl amides, bulky substituents on the nitrogen and the aromatic ring can hinder rotation around the N-aryl bond, leading to the existence of stable, separable atropisomers. While this compound itself does not exhibit atropisomerism due to free rotation around the N-C(O) bond, the principle of using steric bulk to control stereochemistry is relevant. For instance, in more complex systems, a bulky ortho-substituent on the benzamide (B126) ring, in conjunction with a large N-substituent like a tert-butyl group, can lead to configurationally stable atropisomeric anilides.[1]
Comparative Analysis of Stereoselectivity
Consider a hypothetical diastereoselective addition of a nucleophile to an α-keto-N-alkylbenzamide. The stereochemical outcome is often governed by models such as the Felkin-Anh or Cram chelation models. The size of the N-alkyl group can influence the preferred conformation of the substrate and, consequently, the facial selectivity of the nucleophilic attack.
| N-Substituent | Expected Diastereomeric Ratio (d.r.) | Rationale |
| -CH₃ (Methyl) | Lower | Minimal steric influence, allowing for multiple low-energy transition states. |
| -CH₂CH₃ (Ethyl) | Moderate | Increased steric bulk compared to methyl, leading to a greater energy difference between competing transition states. |
| -C(CH₃)₃ (tert-Butyl) | Higher | Significant steric hindrance from the tert-butyl group would strongly disfavor certain transition states, leading to a more pronounced preference for a single diastereomer. |
Table 1: Predicted Influence of N-Alkyl Substituent on the Diastereoselectivity of Nucleophilic Addition to α-Keto-Benzamides.
Experimental Protocols
While specific comparative studies are sparse, the following represents a general, illustrative experimental protocol for a diastereoselective reaction where the influence of the N-substituent could be systematically evaluated.
General Procedure for Diastereoselective Grignard Addition to N-Alkyl-α-keto-benzamides
-
Substrate Preparation: A series of N-alkyl-α-keto-benzamides (e.g., N-methyl, N-ethyl, N-isopropyl, and N-tert-butyl derivatives) are synthesized by the reaction of the corresponding N-alkylamine with α-keto-benzoyl chloride.
-
Grignard Reaction: To a solution of the N-alkyl-α-keto-benzamide (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol) in diethyl ether is added dropwise.
-
Reaction Monitoring and Quenching: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Diastereomeric Ratio Determination: The diastereomeric ratio of the resulting tertiary alcohol is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Factors Influencing Stereoselectivity
The stereochemical outcome of reactions involving this compound is a result of a complex interplay of various factors. A logical relationship between these factors can be visualized as follows:
Caption: Factors influencing the stereoselectivity of reactions with this compound.
Conclusion
The presence of a bulky N-tert-butyl group in this compound is anticipated to exert a significant directing effect in stereoselective reactions, favoring the formation of specific stereoisomers due to steric hindrance. While direct, comprehensive comparative studies with other N-alkylbenzamides are limited in the current literature, the fundamental principles of stereochemistry strongly suggest that this compound would exhibit higher levels of stereocontrol in many transformations. Further systematic experimental investigations are warranted to fully quantify and exploit the stereodirecting capabilities of the N-tert-butyl group in asymmetric synthesis, which would be of considerable interest to researchers and professionals in drug development and chemical synthesis.
References
Safety Operating Guide
Proper Disposal of N-tert-Butylbenzamide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of N-tert-Butylbenzamide, tailored for researchers, scientists, and drug development professionals.
This compound is not classified as a hazardous substance based on currently available data.[1][2] However, adherence to proper disposal protocols is crucial to maintain a safe working environment and prevent environmental contamination. Chemical waste generators are ultimately responsible for correctly classifying their waste and ensuring its disposal in accordance with all applicable local, regional, and national regulations.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[4][5] All handling should be performed in a well-ventilated area to avoid inhalation of dust.[4][5][6]
In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up the spilled this compound and shovel it into a suitable, clearly labeled container for disposal.[1][2][3] Avoid actions that could generate dust.[1][2][3][4]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Place all waste this compound, including any contaminated materials from spill cleanup, into a designated and properly labeled waste container.
-
Ensure the container is suitable for chemical waste, is in good condition, and can be securely sealed.
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a chemical waste storage area.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical identity.
-
Follow all local, regional, and national regulations for chemical waste disposal.[1] It is imperative not to release this compound into the environment.[1][2][3]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C11 H15 N O | [1][2] |
| Melting Point | 133 - 135 °C | [2][3] |
| Water Solubility | Insoluble | [2] |
| Environmental Hazard | Not classified as hazardous to the environment. Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | [1][2] |
| Mobility in Soil | Not likely to be mobile due to low water solubility. Spillage is unlikely to penetrate soil. | [1] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No experimental protocols were cited in the source documents for the disposal of this compound. The primary directive is adherence to regulatory guidelines for chemical waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling N-tert-Butylbenzamide
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety protocols and logistical plans for handling N-tert-Butylbenzamide. By offering clear, procedural, and step-by-step guidance, we aim to be your trusted partner in laboratory safety, extending value beyond the product itself.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel protection.[1] The following personal protective equipment is recommended.
1. Eye and Face Protection:
Always wear safety glasses with side shields or chemical splash goggles to protect against dust particles and potential splashes.
2. Skin Protection:
-
Gloves: Chemical-resistant gloves are crucial to prevent skin contact. Nitrile gloves are a suitable choice for handling this compound and other weak acids and organic solvents.[2][3] For prolonged or intensive handling, consider thicker gloves or double-gloving.
-
Lab Coat: A standard lab coat should be worn to protect street clothing and provide an additional layer of protection.
3. Respiratory Protection:
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling this compound in its solid form.[4] However, if dust is generated and ventilation is inadequate, a NIOSH-approved respirator is recommended.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | Protects against dust and splashes |
| Hand Protection | Nitrile gloves | Prevents skin contact |
| Body Protection | Laboratory coat | Protects clothing and skin |
| Respiratory Protection (if required) | NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P95 or P100 particulate filter | Protects against inhalation of dust or vapors |
Operational and Disposal Plans
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the potential for inhalation.
-
Avoid generating dust when handling the solid material.[1][4][5]
-
Keep the container tightly closed when not in use.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Cleanup
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE (see above), sweep up the solid material, avoiding dust generation.[1][4][5]
-
Place the spilled material into a suitable, labeled container for disposal.[5][6]
-
Clean the spill area with soap and water.
Disposal Plan
This compound is not classified as a hazardous waste. However, all chemical waste must be disposed of in accordance with local, state, and federal regulations.[7][8]
Disposal Procedure:
-
Waste Characterization: As the generator of the waste, it is your responsibility to determine if it is hazardous or non-hazardous.[7] Based on available safety data sheets, this compound is considered non-hazardous.[1]
-
Containerization: Collect waste this compound in a clearly labeled, sealed container.[5][6]
-
Disposal Facility: Dispose of the waste at a permitted treatment, storage, and disposal facility (TSDF) or a landfill that is authorized to accept non-hazardous chemical waste.[7][8] It is advisable to contact the facility beforehand to ensure they will accept the waste.[7]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][4][9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[1][5][9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention if you feel unwell.[6] |
Visual Guidance: PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sgnitrilegloves.com [sgnitrilegloves.com]
- 3. gloves.com [gloves.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. fishersci.at [fishersci.at]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
